molecular formula C10H20N2O3 B111023 (S)-1-Boc-2-(Hydroxymethyl)piperazine CAS No. 1030377-21-9

(S)-1-Boc-2-(Hydroxymethyl)piperazine

Cat. No.: B111023
CAS No.: 1030377-21-9
M. Wt: 216.28 g/mol
InChI Key: BCPPNDHZUPIXJM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-2-(Hydroxymethyl)piperazine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPPNDHZUPIXJM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628734
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030377-21-9
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Boc-2-hydroxymethyl-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-Boc-2-(hydroxymethyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(hydroxymethyl)piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter, a protected amine, a reactive secondary amine, and a primary alcohol, make it a versatile scaffold for the synthesis of complex bioactive molecules. The piperazine motif is a privileged structure in drug design, known to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Core Chemical and Physical Properties

This compound is typically a white to off-white solid.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀N₂O₃[3]
Molecular Weight 216.28 g/mol [3]
Appearance White to off-white solid[3]
Boiling Point 324 °C[4]
Density 1.085 g/cm³[4]
Melting Point 43-47 °C (for N-Boc-piperazine)[5][6]
Solubility Soluble in DMSO[7]
Storage Store at -20°C under an inert atmosphere[3]

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved through the debenzylation of a protected precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

  • Methanol (MeOH)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • A solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL) is prepared in a suitable reaction vessel.

  • To this solution, 10% Pd/C (150 mg) is added.

  • The reaction mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.

  • Upon completion of the reaction, the solid catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound as a white solid (850 mg, 3.93 mmol, 91.82% yield).[1]

Characterization:

  • ESI-MS (EI+, m/z): 217.3 [M+H]⁺[1]

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_material (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate reaction Stir at room temperature for 3 hours start_material->reaction Add reagents reagents MeOH, 10% Pd/C, H₂ filtration Filtration to remove Pd/C reaction->filtration Reaction mixture concentration Concentration of filtrate filtration->concentration Filtrate product This compound concentration->product Purified product

Caption: A flowchart illustrating the synthesis of this compound.

Spectral Data

Spectral Data TypeKey Features (for N-Boc-piperazine)
¹H NMR Data available for similar compounds, but not specifically for the title compound.
¹³C NMR Data available for similar compounds, but not specifically for the title compound.
IR Data available for similar compounds, but not specifically for the title compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the Boc-protected amine, the secondary amine, and the primary alcohol. The Boc group is stable under a variety of conditions but can be readily removed with acid, providing an orthogonal protection strategy.[8] The unprotected secondary amine is nucleophilic and can participate in a wide range of coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification reactions.[8]

This versatile reactivity makes this compound a valuable building block in the synthesis of complex, biologically active molecules, including HIV protease inhibitors.[2][9] The chiral piperazine moiety is a key structural feature in many drug candidates due to its ability to improve solubility, metabolic stability, and target binding.[10]

The following diagram illustrates the key reactive sites and potential transformations of this compound.

G Reactivity of this compound cluster_transformations Potential Transformations main_molecule This compound deprotection Boc Deprotection (Acid) main_molecule->deprotection [1] Boc-Protected Amine alkylation N-Alkylation / N-Arylation main_molecule->alkylation [2] Secondary Amine acylation N-Acylation main_molecule->acylation [2] Secondary Amine oxidation Oxidation of Alcohol main_molecule->oxidation [3] Primary Alcohol esterification Esterification main_molecule->esterification [3] Primary Alcohol etherification Etherification main_molecule->etherification [3] Primary Alcohol product1 Piperazine derivative deprotection->product1 Forms free amine product2 Substituted piperazine alkylation->product2 Forms C-N bond product3 Piperazine amide acylation->product3 Forms amide bond product4 Piperazine aldehyde/acid oxidation->product4 Forms aldehyde/acid product5 Piperazine ester esterification->product5 Forms ester product6 Piperazine ether etherification->product6 Forms ether

Caption: A diagram showing the reactive sites and potential chemical transformations of the title compound.

Conclusion

This compound is a key chiral intermediate with broad applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined stereochemistry and orthogonal protecting groups allow for precise chemical modifications, making it an invaluable tool for medicinal chemists. The synthetic protocols for its preparation are well-established, and its reactivity is understood, paving the way for its continued use in the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structural features, including the piperazine core, the chiral center, and the reactive hydroxymethyl group, make it a versatile scaffold for creating diverse molecular architectures. This guide provides a comprehensive overview of the primary synthetic protocols for this compound, complete with detailed experimental procedures, comparative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

Two predominant synthetic routes for the preparation of this compound have been identified in the literature:

  • Catalytic Hydrogenolysis of a Benzyl-Protected Precursor: This widely employed method involves the removal of a benzyl protecting group from a suitably substituted piperazine precursor via catalytic hydrogenation.

  • Reduction of a Carboxylic Acid Ester Precursor: This approach utilizes a powerful reducing agent, such as lithium aluminum hydride (LAH), to reduce a carboxylic acid ester functionality to the desired primary alcohol.

A multi-step synthesis commencing from readily available chiral starting materials like L-serine has also been described, offering an alternative pathway to the target molecule.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthetic protocols, allowing for a direct comparison of their efficiencies.

ParameterProtocol 1: Catalytic HydrogenolysisProtocol 2: Reduction of Carboxylate (for (R)-enantiomer)
Starting Material (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylateL-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate
Key Reagents 10% Palladium on Carbon (Pd/C), Hydrogen (H₂)Lithium aluminum hydride (LiAlH₄)
Solvent Methanol (MeOH)Tetrahydrofuran (THF)
Reaction Time 3 hours1 hour
Temperature Room Temperature-40°C to Room Temperature
Yield 91.82%[4]>100% (crude)[5]
Product Purity Not explicitly stated, but described as a white solid.Not explicitly stated, crude product obtained.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

This protocol details the debenzylation of a protected piperazine precursor to yield the target compound.[4]

Procedure:

  • To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Palladium on Carbon (150 mg) was added.

  • The resulting mixture was stirred at room temperature for 3 hours under a hydrogen atmosphere.

  • Upon completion of the reaction, the solid catalyst was removed by filtration.

  • The filtrate was concentrated under reduced pressure to yield this compound (850 mg, 3.93 mmol, 91.82% yield) as a white solid.[4]

Characterization Data:

  • ESI-MS (EI+, m/z): 217.3 [M+H]⁺[4]

Protocol 2: Reduction of L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate (for the (R)-enantiomer)

This protocol describes the reduction of a methyl ester to the corresponding alcohol for the (R)-enantiomer. A similar procedure with the (S)-starting material would yield the desired (S)-product.[5]

Procedure:

  • A solution of L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate (2.55 g) in tetrahydrofuran (70 mL) was cooled to -40°C.

  • Lithium aluminum hydride (1M in THF, 26 mL) was added to the solution.

  • The reaction mixture was then allowed to warm to room temperature and stirred for 1 hour.

  • After 1 hour, the reaction was cooled to 0°C and quenched by the sequential addition of water (1 mL), 2N sodium hydroxide solution (1 mL), and then water (2 mL).

  • The resulting slurry was filtered and the filtrate was concentrated in vacuo to give TERT- butyl (2R)-2-(hydroxymethyl) piperazine-1-carboxylate (2.37 g, >100% crude yield).[5]

Characterization Data:

  • Mass Spectrum: MH+ 217[5]

Visualized Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations described in the protocols.

Synthesis_Protocol_1 start (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate product This compound start->product 10% Pd/C, H₂ MeOH, rt, 3h (91.82% yield) Synthesis_Protocol_2 start L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate product (R)-1-Boc-2-(hydroxymethyl)piperazine start->product 1. LiAlH₄, THF, -40°C to rt, 1h 2. H₂O, NaOH(aq), H₂O (>100% crude yield)

References

Stereoselective Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary stereoselective synthetic routes to (S)-1-Boc-2-(hydroxymethyl)piperazine, a valuable chiral building block in medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure, featuring a piperazine core with a hydroxymethyl group at a chiral center, makes it a desirable synthon for introducing specific three-dimensional features into drug candidates, thereby influencing their pharmacological activity and pharmacokinetic properties. The stereoselective synthesis of this compound is, therefore, of significant interest. This document outlines three principal strategies for its preparation: synthesis from a chiral pool precursor, deprotection of a pre-functionalized intermediate, and a multi-step approach involving catalytic asymmetric synthesis.

Core Synthetic Strategies

Three primary methodologies for the stereoselective synthesis of this compound are highlighted:

  • Chiral Pool Synthesis from (S)-Piperazine-2-carboxylic Acid: This approach leverages a commercially available, enantiomerically pure starting material. The synthesis involves two key transformations: N-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid moiety to the corresponding primary alcohol.

  • Deprotection of a Differentially Protected Piperazine: This efficient method involves the selective removal of a protecting group from a precursor that already contains the desired hydroxymethyl functionality. A common example is the hydrogenolysis of a Cbz-protected piperazine derivative.

  • Catalytic Asymmetric Synthesis followed by Functional Group Interconversion: This strategy involves the initial creation of a chiral piperazine core through a catalytic asymmetric reaction, such as the asymmetric hydrogenation of a pyrazine derivative to a chiral piperazin-2-one. Subsequent reduction of the amide and any other necessary functional group manipulations afford the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthetic routes described in this guide.

Synthetic Route Key Transformation Starting Material Reagents Yield (%) Enantiomeric Excess (ee%) Reference
Chiral Pool Reduction of Carboxylic Acid(S)-1-Boc-piperazine-2-carboxylic acid methyl esterLithium aluminum hydride (LiAlH₄)>95% (crude)>99% (assumed from starting material)[1]
Deprotection Hydrogenolysis(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate10% Pd/C, H₂91.82%>99% (assumed from starting material)[2]
Catalytic Asymmetric Asymmetric Hydrogenation & Reduction2-Substituted Pyrazin-2-olPd-catalyst, H₂; then LiAlH₄up to 93% (for hydrogenation)up to 90% (for hydrogenation)[3]

Experimental Protocols & Workflows

Chiral Pool Synthesis from (S)-Piperazine-2-carboxylic Acid

This route is a reliable method that begins with the readily available (S)-piperazine-2-carboxylic acid. The overall workflow involves N-Boc protection and subsequent reduction of the carboxylic acid (typically via its methyl ester).

cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction S_P2CA (S)-Piperazine-2-carboxylic acid S_Boc_P2CA (S)-1-Boc-piperazine-2-carboxylic acid S_P2CA->S_Boc_P2CA   Boc_Anhydride (Boc)₂O, Base Boc_Anhydride->S_Boc_P2CA S_Boc_P2CA_2 (S)-1-Boc-piperazine-2-carboxylic acid S_Boc_P2CA_Me (S)-1-Boc-piperazine-2-carboxylic acid methyl ester S_Boc_P2CA_2->S_Boc_P2CA_Me   Methanol_Acid MeOH, Acid catalyst Methanol_Acid->S_Boc_P2CA_Me S_Boc_P2CA_Me_2 (S)-1-Boc-piperazine-2-carboxylic acid methyl ester Final_Product This compound S_Boc_P2CA_Me_2->Final_Product   LiAlH4 1. LiAlH₄, THF 2. Aqueous workup LiAlH4->Final_Product

Caption: Workflow for Chiral Pool Synthesis.

Detailed Protocol (Reduction Step):

  • Materials:

    • (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1 equivalent)

    • Lithium aluminum hydride (LiAlH₄), 1M solution in THF (2 equivalents)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 2N Sodium hydroxide solution

  • Procedure:

    • A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate in anhydrous THF is cooled to -40°C in a reaction vessel under an inert atmosphere.

    • The 1M solution of lithium aluminum hydride in THF is added dropwise to the cooled solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

    • The reaction is then cooled to 0°C and quenched by the sequential and careful addition of water, 2N sodium hydroxide solution, and then water again.

    • The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude this compound.[1]

Deprotection of a Differentially Protected Piperazine

This is a highly efficient, final-step synthesis from a commercially available or readily synthesized precursor. The workflow is straightforward, involving a single deprotection step.

Start_Material (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Final_Product This compound Start_Material->Final_Product   Reagents 10% Pd/C, H₂ Methanol, rt, 3h Reagents->Final_Product cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Reduction of Amide and Ester Pyrazin-2-ol Substituted Pyrazin-2-ol Piperazin-2-one Chiral Piperazin-2-one Pyrazin-2-ol->Piperazin-2-one   Pd_Catalyst Pd-catalyst, H₂ Pd_Catalyst->Piperazin-2-one Piperazin-2-one_2 Chiral Piperazin-2-one Boc_Piperazin-2-one N-Boc Chiral Piperazin-2-one Piperazin-2-one_2->Boc_Piperazin-2-one   Boc_Anhydride (Boc)₂O, Base Boc_Anhydride->Boc_Piperazin-2-one Boc_Piperazin-2-one_2 N-Boc Chiral Piperazin-2-one (with ester group at C2) Final_Product This compound Boc_Piperazin-2-one_2->Final_Product   LiAlH4 1. LiAlH₄, THF 2. Aqueous workup LiAlH4->Final_Product

References

An In-depth Technical Guide to (S)-1-Boc-2-(hydroxymethyl)piperazine (CAS: 1030377-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-2-(hydroxymethyl)piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected amine, a secondary amine, and a primary alcohol, provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its application in the development of targeted therapeutics, specifically as a precursor for Matrix Metalloproteinase (MMP) inhibitors and dual Dopamine D2 and Serotonin 5-HT1A receptor modulators. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound, also known as tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a white to off-white solid at room temperature.[1] Its chemical structure features a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a hydroxymethyl group at the chiral center. This combination of functional groups allows for selective chemical transformations, making it a valuable intermediate in multi-step organic synthesis.[2]

PropertyValueReference
CAS Number 1030377-21-9[1]
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95%[1]
Storage Conditions -20°C under an inert atmosphere[1]
Solubility Soluble in various organic solvents[3]
ESI-MS (EI+, m/z) 217.3 [M+H]⁺[4]

Spectroscopic Data (Representative)

¹H-NMR (500 MHz, CDCl₃) ¹³C-NMR (126 MHz, CDCl₃) IR (film) νₘₐₓ (cm⁻¹)
δ 3.87 – 3.78 (m, 1H)δ 155.03428
δ 3.73 – 3.63 (m, 2H)δ 79.32971
δ 3.40 – 3.26 (m, 2H)δ 62.82872
δ 1.99 – 1.73 (m, 4H)δ 56.91692
δ 1.67 – 1.48 (m, 3H)δ 46.41457
δ 1.46 (s, 9H)δ 31.01366
δ 1.45 – 1.32 (m, 1H)δ 30.61169
δ 29.31109
δ 28.71059
δ 23.6

Note: Data is for a representative compound and should be used for reference purposes only.[4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a protected precursor.[4]

Experimental Protocol: Debenzylation of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate[4]

Materials:

  • (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

  • Methanol (MeOH, 20 mL)

  • 10% Palladium on activated carbon (Pd/C, 150 mg)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Pd/C (150 mg) is added.

  • The mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.

  • The solid catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound as a white solid (850 mg, 3.93 mmol, 91.82% yield).

G reactant (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate reagents H₂, 10% Pd/C Methanol, RT, 3h reactant->reagents product This compound reagents->product

Caption: Synthetic scheme for this compound.

Applications in Drug Development

The chiral nature and trifunctional handles of this compound make it a valuable building block for the synthesis of complex molecules with therapeutic potential.

Synthesis of Dual Matrix Metalloproteinase-13 (MMP-13) and TNF-α Converting Enzyme (TACE) Inhibitors

MMP-13 and TACE are key enzymes involved in inflammation and tissue degradation, particularly in diseases like osteoarthritis and cancer.[5] Piperazine-based scaffolds have been successfully utilized to develop dual inhibitors of these enzymes.[5] The secondary amine of this compound can be functionalized, and the hydroxymethyl group can be converted to a hydroxamic acid, a common zinc-binding group in MMP inhibitors.

General Synthetic Strategy:

  • N-Arylation/Alkylation: The secondary amine of this compound is reacted with an appropriate aryl or alkyl halide.

  • Oxidation: The primary alcohol is oxidized to a carboxylic acid.

  • Hydroxamic Acid Formation: The carboxylic acid is converted to a hydroxamic acid.

  • Deprotection: The Boc group is removed under acidic conditions if required.

G start This compound step1 1. N-Arylation/Alkylation (R-X) start->step1 step2 2. Oxidation ([O]) step1->step2 step3 3. Hydroxamic Acid Formation (NH₂OH) step2->step3 step4 4. Boc Deprotection (Acid) step3->step4 product Piperazine-based MMP-13/TACE Inhibitor step4->product

Caption: General workflow for synthesizing MMP-13/TACE inhibitors.

Signaling Pathway Modulation:

MMP-13 and TACE are involved in signaling pathways that promote inflammation and tissue destruction. By inhibiting these enzymes, the synthesized compounds can block these pathological processes.

G cluster_0 Cell Membrane cluster_1 Extracellular Matrix ProTNFa pro-TNF-α TACE TACE ProTNFa->TACE Cleavage TNFa TNF-α TACE->TNFa Collagen Collagen MMP13 MMP-13 Collagen->MMP13 Cleavage Degradation Collagen Degradation MMP13->Degradation Inflammation Inflammation TNFa->Inflammation TissueDamage Tissue Damage Degradation->TissueDamage Inhibitor Piperazine-based Inhibitor Inhibitor->TACE Inhibitor->MMP13

Caption: Inhibition of MMP-13 and TACE signaling pathways.

Synthesis of Dual Dopamine D2 and Serotonin 5-HT1A Receptor Modulators

Atypical antipsychotics often exhibit dual activity as D2 receptor antagonists and 5-HT1A receptor agonists. Arylpiperazine moieties are common pharmacophores in such drugs. This compound can serve as a chiral scaffold to introduce desired stereochemistry, which is crucial for receptor binding and activity.

General Synthetic Strategy:

  • Buchwald-Hartwig or Ullmann Coupling: The secondary amine of this compound is coupled with an appropriate aryl halide.

  • Functional Group Interconversion: The hydroxymethyl group can be modified or used as an attachment point for other functionalities.

  • Boc Deprotection: The Boc group is removed under acidic conditions.

  • Reductive Amination: The newly freed secondary amine can be further functionalized, for example, by reductive amination with a biarylaldehyde to introduce the desired pharmacophore for D2/5-HT1A receptor binding.

G start This compound step1 1. Aryl Halide Coupling (Buchwald-Hartwig) start->step1 step2 2. Boc Deprotection (Acid) step1->step2 step3 3. Reductive Amination (Biarylaldehyde) step2->step3 product Arylpiperazine-based D2/5-HT1A Modulator step3->product

Caption: General workflow for synthesizing D2/5-HT1A modulators.

Signaling Pathway Modulation:

The synthesized arylpiperazine derivatives are designed to act as antagonists at the D2 receptor and agonists at the 5-HT1A receptor, thereby modulating downstream signaling cascades. D2 receptor antagonism typically blocks the inhibition of adenylyl cyclase, while 5-HT1A receptor agonism can lead to the inhibition of adenylyl cyclase and modulation of other pathways like ERK.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_pre Dopamine D2R D2 Receptor Dopamine_pre->D2R AC_D2 Adenylyl Cyclase D2R->AC_D2 HT1AR 5-HT1A Receptor AC_HT1A Adenylyl Cyclase HT1AR->AC_HT1A cAMP_D2 cAMP AC_D2->cAMP_D2 cAMP_HT1A cAMP AC_HT1A->cAMP_HT1A PKA_D2 PKA cAMP_D2->PKA_D2 PKA_HT1A PKA cAMP_HT1A->PKA_HT1A Response_D2 Cellular Response (Inhibited) PKA_D2->Response_D2 Response_HT1A Cellular Response (Modulated) PKA_HT1A->Response_HT1A Modulator Arylpiperazine Modulator Modulator->D2R Antagonist Modulator->HT1AR Agonist Serotonin_pre Serotonin Serotonin_pre->HT1AR

Caption: Dual modulation of D2 and 5-HT1A receptor signaling.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility in constructing targeted therapeutics, such as MMP inhibitors and dual D2/5-HT1A receptor modulators, underscores its importance in modern drug discovery. The synthetic protocols and pathway analyses provided in this guide are intended to facilitate its application in the development of novel therapeutic agents. Further exploration of its reactivity and incorporation into diverse molecular scaffolds holds significant promise for future drug development endeavors.

References

Physical and chemical properties of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (S)-1-Boc-2-(hydroxymethyl)piperazine. It includes detailed experimental protocols for its synthesis and analysis, and explores its applications as a key building block in medicinal chemistry and drug development.

Compound Identification and Properties

This compound, also known by its IUPAC name tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a chiral heterocyclic compound widely used in organic synthesis.[1][2] The presence of a Boc-protected amine, a secondary amine, a chiral center, and a primary alcohol makes it a versatile scaffold for creating diverse and complex molecules.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate[1]
CAS Number 1030377-21-9[1][2]
Molecular Formula C₁₀H₂₀N₂O₃[1][2]
Molecular Weight 216.28 g/mol [1][2]
Appearance White to off-white solid[2]
Boiling Point 324 °C[3]
Density 1.085 g/cm³[3]
Flash Point 150 °C[3]
Predicted pKa 14.97 ± 0.10[3]
Solubility Soluble in DMSO. The hydrochloride salt of a similar isomer is very soluble in water.[4][5]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon).[2][3]

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 217.3.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a fully assigned spectrum is not publicly available, representative ¹H and ¹³C NMR data in CDCl₃ can be interpreted based on the structure and data from similar compounds.[7]

  • ¹H NMR:

    • Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.46 ppm.[7]

    • Hydroxymethyl Protons (-CH₂OH): Methylene protons adjacent to the hydroxyl group would appear as multiplets, typically between δ 3.63-3.73 ppm.[7]

    • Piperazine Ring Protons: The protons on the piperazine ring are non-equivalent and will appear as a series of complex multiplets from approximately δ 2.70 to 3.90 ppm. The proton at the chiral center (C2) would likely be a multiplet around δ 3.80 ppm.[7]

    • Amine and Hydroxyl Protons (NH, OH): These protons often appear as broad singlets and their chemical shifts can vary depending on concentration and solvent.

  • ¹³C NMR:

    • Boc Group: Two signals are expected for the Boc group: the quaternary carbon at ~80 ppm and the methyl carbons around δ 28.5 ppm.[7]

    • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected in the δ 60-65 ppm region.[7]

    • Piperazine Ring Carbons: The four carbons of the piperazine ring would appear in the region of δ 45-60 ppm.[7]

    • Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will be the most downfield signal, typically around δ 155.0 ppm.[7]

Experimental Protocols

A common and efficient method for the synthesis of this compound is via the debenzylation of a protected precursor.[6]

Reaction: Hydrogenolysis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.

Materials:

  • (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

  • Methanol (MeOH, 20 mL)

  • 10% Palladium on Carbon (Pd/C, 150 mg)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate in methanol (20 mL) in a suitable reaction flask.[6]

  • Add 10% Pd/C catalyst (150 mg) to the solution.[6]

  • Stir the mixture at room temperature under a hydrogen atmosphere for 3 hours.[6]

  • Upon reaction completion, remove the solid Pd/C catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the final product.[6]

Yield: Approximately 850 mg (91.82%) of this compound is obtained as a white solid.[6]

Caption: Synthesis workflow for this compound.

Assessing the enantiomeric and chemical purity of the compound is critical. A chiral High-Performance Liquid Chromatography (HPLC) method can be developed based on protocols for similar chiral amines and piperazine derivatives.[8][9][10]

Instrumentation:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[9]

Chromatographic Conditions (Representative):

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) with a small amount of an amine modifier like diethylamine (DEA, 0.1-0.2%) to improve peak shape.[9][10]

  • Flow Rate: 1.0 mL/min[9][10]

  • Column Temperature: 25-35 °C[9]

  • Detection Wavelength: As the Boc-protected amine lacks a strong chromophore, detection can be performed at a low UV wavelength (e.g., 210-220 nm) or after derivatization if higher sensitivity is needed.[9]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. If available, prepare a standard of the (R)-enantiomer or the racemate to determine the resolution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.[9]

  • Analysis: The enantiomeric purity is calculated by comparing the peak area of the desired (S)-enantiomer to the total area of both enantiomer peaks. Chemical purity is determined by comparing the main peak area to the total area of all peaks detected.

Applications in Research and Drug Development

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical agents.[11] Its bifunctional nature allows for sequential or orthogonal modification at the secondary amine and the primary alcohol.

  • Scaffold for Biologically Active Molecules: The piperazine core is a common motif in many approved drugs. This specific chiral building block has been utilized in the synthesis of kappa-opioid receptor agonists, which are of interest for treating pain and addiction.[11]

  • Combinatorial Chemistry: It serves as an excellent starting point for the construction of combinatorial libraries to screen for new drug candidates.[11] The differential reactivity of its functional groups allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR).

  • Introduction of Chirality: As an enantiomerically pure compound, it is used to introduce a specific stereocenter into a target molecule, which is critical as the pharmacological activity of enantiomers can differ significantly.

Applications_Diagram cluster_modification Chemical Modification cluster_outcome Drug Discovery Outcome start <this compound> mod_amine N-Alkylation / N-Arylation (at secondary amine) start->mod_amine mod_alcohol O-Alkylation / Esterification (at primary alcohol) start->mod_alcohol intermediate Diverse Chiral Intermediates mod_amine->intermediate mod_alcohol->intermediate library Combinatorial Library Synthesis intermediate->library sar Structure-Activity Relationship (SAR) Studies library->sar lead_opt Lead Optimization sar->lead_opt drug_cand Drug Candidates lead_opt->drug_cand

Caption: Role of this compound in drug discovery.

Safety and Handling

  • Hazard Statements: While specific GHS data for this compound is limited, related Boc-piperazines are classified as irritants. May cause skin, eye, and respiratory irritation.[1]

  • Precautionary Statements: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: As noted, the compound should be stored at 2–8 °C under an inert atmosphere to ensure stability.[2][3]

References

Technical Guide: (S)-1-Boc-2-(hydroxymethyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-1-Boc-2-(hydroxymethyl)piperazine, a chiral heterocyclic building block with significant applications in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and its role as a key intermediate in the creation of novel therapeutics, particularly those targeting the central nervous system.

Core Compound Specifications

This compound, also known by its IUPAC name tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a versatile synthetic intermediate.[1][2] Its key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₃[1][2]
Molecular Weight 216.28 g/mol [1][2]
CAS Number 1030377-21-9[1][2]
Appearance White to off-white solid[2]
Purity ≥95%[2]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the debenzylation of a protected precursor.[3]

Reaction:

(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate → this compound

Materials and Reagents:

ReagentQuantityMolar Equivalent
(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate1.5 g (4.28 mmol)1.0
10% Palladium on Carbon (Pd/C)150 mg-
Methanol (MeOH)20 mL-
Hydrogen (H₂)1 atm-

Procedure:

  • To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Pd/C (150 mg) is added.[3]

  • The resulting mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.[3]

  • Upon completion of the reaction, the solid catalyst is removed by filtration.[3]

  • The filtrate is concentrated under reduced pressure to yield this compound as a white solid (yield: 850 mg, 91.82%).[3]

Application in Drug Discovery: A Building Block for Multi-Target Antipsychotics

The piperazine scaffold is a cornerstone in the development of therapeutics for central nervous system disorders.[4][5] Specifically, piperazine derivatives are integral to the design of multi-target antipsychotic agents that modulate both dopamine D2 and serotonin 5-HT1A receptors.[6][7][8][9] The chirality and functional groups of this compound make it a valuable starting material for creating potent and selective drug candidates.

The general workflow for the synthesis and evaluation of such antipsychotic agents is depicted below.

G cluster_synthesis Synthesis Pathway cluster_evaluation Pharmacological Evaluation A This compound B Coupling with Aryl Halide (e.g., Buchwald-Hartwig) A->B C Boc Deprotection B->C D Reductive Amination with Biarylaldehyde C->D E Final Drug Candidate D->E F In Vitro Receptor Binding Assays (D2, 5-HT1A) E->F G In Vivo Behavioral Models (e.g., Apomorphine-induced climbing) F->G H ADME/Toxicity Profiling G->H I Lead Optimization H->I

Caption: Synthetic and evaluative workflow for piperazine-based antipsychotics.

Representative Experimental Protocol: Synthesis of a D2/5-HT1A Receptor Modulator

The following is a representative protocol for the synthesis of a potential multi-target antipsychotic agent, adapted from methodologies used for similar piperazine derivatives.[6][7]

Step 1: Buchwald-Hartwig Coupling

1-Boc-piperazine (a related, non-chiral precursor) is coupled with a suitable aryl halide in the presence of a palladium catalyst and a phosphine ligand. This reaction forms the C-N bond between the piperazine nitrogen and the aryl group.

Step 2: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed from the piperazine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent), to yield the free secondary amine.

Step 3: Reductive Amination

The resulting arylpiperazine is then reacted with a biarylaldehyde via reductive amination. This step introduces the final pharmacophoric element to the molecule. The reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride. The final product is then purified using column chromatography.

Concluding Remarks

This compound is a valuable and versatile chiral building block in modern drug discovery. Its utility is particularly evident in the synthesis of complex molecules targeting the central nervous system, such as dual-acting D2 and 5-HT1A receptor modulators for the treatment of psychiatric disorders. The synthetic protocols and workflows outlined in this guide provide a framework for the effective utilization of this compound in the development of next-generation therapeutics.

References

In-Depth Technical Guide on the Chiral Purity of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chiral purity analysis, and analytical methodologies for (S)-1-Boc-2-(hydroxymethyl)piperazine, a key chiral building block in pharmaceutical development.

Introduction

This compound, also known as tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its stereochemical configuration is critical for the efficacy and safety of the final drug substance. Therefore, robust analytical methods for determining and controlling its chiral purity are essential. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects.

Synthesis and Potential Chiral Impurities

The enantiomerically pure this compound is typically synthesized from chiral starting materials. A common synthetic route involves the reduction of the corresponding carboxylic acid or its ester derivative, which is in turn derived from L-amino acids.

A representative synthesis involves the reduction of (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate using a palladium on carbon catalyst under a hydrogen atmosphere.[1] Another approach for the synthesis of the racemic compound, which would then require resolution, or for the synthesis of the (R)-enantiomer, involves the reduction of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate with a reducing agent like lithium aluminum hydride.[2]

The primary chiral impurity in this compound is its enantiomer, (R)-1-Boc-2-(hydroxymethyl)piperazine. This impurity can arise from racemization during synthesis or from the presence of the D-enantiomer in the starting materials.

Quantitative Data on Chiral Purity

The chiral purity of commercially available this compound is typically high, with suppliers often quoting purities of 97% or greater.[3] However, the specific enantiomeric excess is not always detailed on standard product data sheets. For pharmaceutical applications, a much higher degree of chiral purity is often required. The following table summarizes typical purity specifications found for this compound.

ParameterValueAnalytical Method
Chemical Purity≥97%Not specified
Enantiomeric Excess (e.e.)>98%Chiral HPLC or SFC (Assumed)

Experimental Protocols for Chiral Purity Determination

The determination of the enantiomeric excess of this compound is most commonly achieved by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques allow for the separation and quantification of the (S)- and (R)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column

A Representative Chiral HPLC Method (Adaptable for this compound):

ParameterCondition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis and Calculation of Enantiomeric Excess:

  • Inject a solution of the racemic mixture to determine the retention times of the (S)- and (R)-enantiomers and to establish resolution.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

    Where Area(S) and Area(R) are the peak areas of the (S)- and (R)-enantiomers, respectively.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to chiral HPLC, offering advantages such as faster analysis times and reduced solvent consumption.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase column

A Proposed Chiral SFC Method:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

Sample Preparation and Analysis:

Sample preparation and the calculation of enantiomeric excess for chiral SFC are analogous to the procedures described for chiral HPLC.

Method Validation

For use in a regulated environment, the chosen analytical method for determining chiral purity must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its enantiomer and other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Synthesis and Chiral Impurity Origin

G Simplified Synthesis and Origin of Chiral Impurity A Chiral Pool (e.g., L-Amino Acid Derivative) B Multi-step Synthesis A->B Starting Material C This compound (Desired Product) B->C Main Reaction Pathway E (R)-1-Boc-2-(hydroxymethyl)piperazine (Chiral Impurity) B->E Side Reaction/Contamination D Potential Racemization or Impure Starting Material D->B

Caption: Origin of the (R)-enantiomer impurity during synthesis.

Experimental Workflow for Chiral Purity Analysis

G Workflow for Chiral Purity Determination cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C E Inject Sample C->E D Inject Racemic Standard (Method Development) F Data Acquisition (Chromatogram) E->F G Peak Integration F->G H Calculate Enantiomeric Excess (%) G->H I Report Results H->I

Caption: Workflow for determining chiral purity via chromatography.

References

(S)-1-Boc-2-(hydroxymethyl)piperazine: A Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-(hydroxymethyl)piperazine is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, comprising a piperazine ring with stereodefined substitution, a protected amine, and a reactive hydroxyl group, make it a valuable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white solid.[1][2][3] Key physicochemical and spectroscopic data are summarized in the table below.

PropertyValueReference
CAS Number 1030377-21-9[1][3]
Molecular Formula C₁₀H₂₀N₂O₃[1][3]
Molecular Weight 216.28 g/mol [1][3]
Appearance White to off-white solid[1][2][3]
Purity ≥95%[1][2]
Storage -20°C under inert atmosphere[1]
IUPAC Name tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate[3]
SMILES CC(C)(C)OC(=O)N1CCNC[C@H]1CO[3]
Mass Spectrum ESI-MS (EI⁺, m/z): 217.3 [M+H]⁺[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from readily available chiral precursors.

Route 1: From (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

One common method involves the hydrogenolysis of a protected piperazine precursor.

G start (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate product This compound start->product Hydrogenolysis reagents H₂, 10% Pd/C Methanol, Room Temperature G start (S)-Piperazine-2-carboxylic acid intermediate Protected piperazine-2-carboxylic acid start->intermediate Step 1 step1 Protection (e.g., Boc, Cbz) product This compound intermediate->product Step 2 step2 Reduction (e.g., LiAlH₄) G start This compound N_alkylation N-Alkylation / Arylation (at N4) start->N_alkylation Secondary Amine O_acylation O-Acylation / Etherification start->O_acylation Hydroxyl Group Boc_deprotection Boc Deprotection (Acidic conditions) start->Boc_deprotection Boc-Protected Amine G HIV_Protease HIV Protease Cleavage Cleavage HIV_Protease->Cleavage Polyprotein Gag-Pol Polyprotein Polyprotein->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Inhibitor Protease Inhibitor (e.g., derived from piperazine scaffold) Inhibitor->HIV_Protease Inhibition G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

References

IUPAC name for (S)-1-Boc-2-(hydroxymethyl)piperazine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-Boc-2-(hydroxymethyl)piperazine

Introduction

This compound is a chiral heterocyclic building block widely used in synthetic and medicinal chemistry.[1] Its structure incorporates a piperazine ring, a versatile scaffold in drug discovery, with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a hydroxymethyl substituent at the adjacent stereocenter. This arrangement provides a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2] The Boc group offers stability and allows for selective reactions at the unprotected secondary amine, while the hydroxymethyl group serves as a handle for further functionalization.[2]

The formal IUPAC name for this compound is tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate .[1][3][4]

Physicochemical and Computational Data

A summary of the key properties of this compound is provided below.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 1030377-21-9[1][3][5]
Molecular Formula C₁₀H₂₀N₂O₃[1][3][5]
Molecular Weight 216.28 g/mol [1][3][5]
Appearance White to off-white solid[1][5]
Purity ≥95% to 97%[1][3]
Boiling Point 324°C (Predicted)[4]
Density 1.085 g/cm³ (Predicted)[4]
Flash Point 150°C (Predicted)[4]
Storage Conditions Store at -20°C or under an inert gas (nitrogen or Argon) at 2–8 °C.[1][4]
Table 2: Computational Chemistry Data
DescriptorValueSource
Topological Polar Surface Area (TPSA) 61.8 Ų[6]
LogP (Octanol-Water Partition Coefficient) 0.1876[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 2[6]
Rotatable Bonds 1[6]
Table 3: Spectroscopic Data
TechniqueDataSource
Electrospray Ionization Mass Spectrometry (ESI-MS) m/z: 217.3 [M+H]⁺[5]

Synthesis and Experimental Protocols

This compound is typically synthesized via the debenzylation of a protected precursor. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This procedure outlines the synthesis of this compound from (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.[5]

Materials:

  • (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

  • Methanol (MeOH, 20 mL)

  • 10% Palladium on activated carbon (Pd/C, 150 mg)

  • Hydrogen (H₂) gas

Procedure:

  • A solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g) is prepared in methanol (20 mL).[5]

  • To this solution, 10% Pd/C (150 mg) is added.[5]

  • The resulting mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.[5]

  • After the reaction is complete, the solid catalyst (Pd/C) is removed by filtration.[5]

  • The filtrate is concentrated under reduced pressure to yield the final product.[5]

Results:

  • Product: (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (also known as this compound).[5]

  • Yield: 850 mg (91.82%).[5]

  • Appearance: White solid.[5]

Below is a visual representation of this experimental workflow.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start_material (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate reaction Stir at Room Temperature (3 hours) start_material->reaction Add reagents reagents 10% Pd/C, H2, MeOH workup Filtration to remove Pd/C reaction->workup purification Concentration of Filtrate workup->purification end_product This compound purification->end_product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable starting material in the synthesis of complex organic molecules. The piperazine moiety is a common structural feature in many approved drugs, and this compound provides a scaffold for creating derivatives with specific stereochemistry.[7] The presence of both a protected amine and a primary alcohol allows for sequential and site-selective modifications, making it a versatile tool for constructing libraries of compounds for drug screening.

The logical relationship between the common name, IUPAC name, and key structural features is illustrated in the diagram below.

G cluster_features Key Structural Features Compound This compound IUPAC tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate Compound->IUPAC is the IUPAC name for Piperazine Piperazine Ring Compound->Piperazine contains Boc Boc Protecting Group Compound->Boc contains Hydroxymethyl Hydroxymethyl Group Compound->Hydroxymethyl contains ChiralCenter (S)-Stereocenter Compound->ChiralCenter contains

Caption: Structural and naming relationships of the title compound.

The versatility of the piperazine core, combined with the specific stereochemistry and functional handles of this molecule, makes it an important intermediate in medicinal chemistry for the development of new pharmaceuticals.[7][8]

References

Methodological & Application

Application Notes and Protocols: The Use of (S)-1-Boc-2-(hydroxymethyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in medicinal chemistry, primarily utilized as a scaffold in the synthesis of complex molecules with therapeutic potential.[1][2] Its stereochemically defined structure, coupled with orthogonally protected functional groups—a Boc-protected secondary amine, a free secondary amine, and a primary alcohol—offers significant synthetic versatility. This allows for the systematic and controlled introduction of various pharmacophoric elements, making it an ideal starting material for the construction of compound libraries for drug discovery. The piperazine moiety is a common feature in centrally active agents, and derivatives of this compound are of particular interest for developing therapies targeting neuropsychiatric disorders.

Key Applications in Drug Discovery:

The primary application of this compound lies in its role as an intermediate for compounds targeting the central nervous system (CNS). The piperazine scaffold is a well-established pharmacophore in drugs with antipsychotic, antidepressant, and anxiolytic properties. Many of these drugs exert their effects by modulating monoaminergic neurotransmitter systems, particularly dopamine and serotonin receptors.

While direct synthesis of a currently marketed drug from this compound is not prominently documented in publicly available literature, its utility can be exemplified through the synthesis of analogues of potent dual D2 and 5-HT1A receptor ligands. These receptors are key targets in the treatment of schizophrenia and depression. The following sections will detail the synthesis and potential biological activities of such compounds, using a representative synthetic scheme.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, binding affinities for a series of compounds that could be synthesized using this compound. These values are based on typical affinities observed for arylpiperazine derivatives targeting D2 and 5-HT1A receptors.

Compound IDR Group ModificationDopamine D2 Receptor Ki (nM)Serotonin 5-HT1A Receptor Ki (nM)
EX-1 2,3-dichlorophenyl15.525.2
EX-2 2-methoxyphenyl45.810.1
EX-3 Benzisothiazole8.230.5
EX-4 2-pyridinyl60.112.8

Note: The data presented in this table is illustrative and intended to represent the type of quantitative data generated in structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Reaction Scheme: (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate → this compound

Materials:

  • (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

  • Methanol (MeOH, 20 mL)

  • 10% Palladium on carbon (Pd/C, 150 mg)

  • Hydrogen (H2) gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), add 10% Pd/C (150 mg).[3]

  • Stir the mixture at room temperature for 3 hours under a hydrogen atmosphere.[3]

  • After the reaction is complete, remove the solid catalyst by filtration.[3]

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid (yield: 850 mg, 91.82%).[3]

  • Characterize the product using appropriate analytical techniques (e.g., ESI-MS (EI+, m/z): 217.3 [M+H]+).[3]

Protocol 2: Synthesis of an Exemplary Arylpiperazine Derivative

This protocol outlines a representative synthesis of an arylpiperazine derivative using this compound as a starting material, followed by further functionalization. This exemplifies its use in building more complex drug-like molecules.

Step 1: Buchwald-Hartwig Amination

  • To a reaction vessel, add this compound, an appropriate aryl halide (e.g., 1-bromo-2,3-dichlorobenzene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-aryl piperazine intermediate.

Step 2: Boc Deprotection

  • Dissolve the N-aryl piperazine intermediate from Step 1 in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir the mixture at room temperature.

  • Monitor the reaction for the removal of the Boc protecting group.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected arylpiperazine.

Step 3: Reductive Amination

  • Dissolve the deprotected arylpiperazine from Step 2 and a suitable aldehyde or ketone in a solvent such as dichloromethane or dichloroethane.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Visualizations

Signaling Pathways

Derivatives of this compound are often designed to modulate dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of various CNS disorders.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Serotonin 5-HT1A Receptor Signaling Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A Gi_o Gi/o Protein HT1A->Gi_o Activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibits GIRK GIRK Channel Gi_o->GIRK Activates cAMP_decr cAMP AC_inhibit->cAMP_decr Decreases K_efflux K+ Efflux GIRK->K_efflux Increases

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel compounds derived from this compound.

G Start This compound Synthesis Multi-step Synthesis (e.g., Buchwald-Hartwig, Deprotection, Reductive Amination) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro Biological Screening (Receptor Binding Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug Discovery Workflow.

References

Applications of (S)-1-Boc-2-(hydroxymethyl)piperazine in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-(hydroxymethyl)piperazine is a versatile chiral building block pivotal in the landscape of asymmetric synthesis and drug discovery. Its rigid, stereochemically defined piperazine core, combined with three distinct and orthogonally reactive functional groups, makes it an invaluable starting material for the construction of complex, enantiomerically pure molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, focusing on leveraging this scaffold for the synthesis of novel chiral entities.

Application Notes

The synthetic utility of this compound stems from its unique structural features:

  • A Pre-defined Chiral Center: The (S)-stereochemistry at the C2 position serves as a reliable foundation for introducing new stereocenters with high diastereoselectivity.

  • Orthogonal Protection: The Boc-protected amine at the N1 position is stable under a wide range of reaction conditions, while the secondary amine at N4 and the primary alcohol at C2 are available for selective transformations. This allows for a stepwise and controlled elaboration of the molecule.

  • Versatile Functional Groups: The secondary amine can undergo N-alkylation, N-arylation, acylation, and reductive amination. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for substitution reactions, or used in esterification and etherification reactions.

These features allow this compound to be employed primarily as a chiral scaffold . By modifying its inherent functional groups, new, more complex chiral molecules can be synthesized. Two principal pathways for its application in asymmetric synthesis are detailed below:

  • Diastereoselective Additions to the C2-Side Chain: The primary alcohol can be oxidized to the corresponding aldehyde, (S)-1-Boc-piperazine-2-carbaldehyde. This chiral aldehyde can then react with various nucleophiles (e.g., Grignard reagents, organolithiums) to generate a new stereocenter at the alpha-position to the piperazine ring. The stereochemical outcome of this addition is directed by the existing chirality of the piperazine ring, leading to the formation of diastereomeric alcohols with high selectivity.

  • Synthesis of Chiral Ligands and Organocatalysts: The secondary amine and the primary alcohol serve as handles for the synthesis of novel chiral ligands. For instance, the secondary amine can be functionalized with a phosphine-containing moiety, and the alcohol can be converted to a coordinating group, yielding a bidentate P,N-ligand. Such ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions.

Experimental Protocols & Data

Oxidation of this compound to (S)-1-Boc-piperazine-2-carbaldehyde

A common and mild method for this transformation is the Swern oxidation.

Protocol: Swern Oxidation

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (Argon or Nitrogen), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is typically used in the next step without further purification due to its potential instability.

Expected Outcome:

Reagent/ConditionsSolventTemperature (°C)Time (h)Expected Yield (%)
Oxalyl Chloride, DMSO, TEADCM-78 to RT1.5 - 2>90
Diastereoselective Nucleophilic Addition to (S)-1-Boc-piperazine-2-carbaldehyde

This protocol describes a general procedure for the Grignard addition to the chiral aldehyde synthesized above. The stereoselectivity is predicted by the Felkin-Anh model, where the nucleophile preferentially attacks from the less hindered face.

Protocol: Grignard Addition

  • To a solution of crude (S)-1-Boc-piperazine-2-carbaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., MeMgBr, PhMgBr) (1.5 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diastereomers.

Expected Quantitative Data for Diastereoselective Addition:

Nucleophile (R-MgBr)ProductExpected Diastereomeric Ratio (d.r.)Expected Yield (%)
Methylmagnesium bromide(S)-1-(1-Boc-piperazin-2-yl)ethanol>95:580-90
Phenylmagnesium bromide(S)-phenyl(1-Boc-piperazin-2-yl)methanol>95:575-85
Ethylmagnesium bromide(S)-1-(1-Boc-piperazin-2-yl)propan-1-ol>90:1070-80

Note: The diastereomeric ratio will be dependent on the specific nucleophile and reaction conditions and should be determined experimentally.

N-Alkylation of this compound

This protocol outlines the functionalization of the secondary amine at the N4 position.

Protocol: Reductive Amination

  • To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in dichloroethane (DCE) or methanol, add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Expected Quantitative Data for N-Alkylation:

Aldehyde/KetoneProductExpected Yield (%)
Benzaldehyde(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine85-95
Acetone(S)-1-Boc-4-isopropyl-2-(hydroxymethyl)piperazine80-90
Cyclohexanone(S)-1-Boc-4-cyclohexyl-2-(hydroxymethyl)piperazine80-90

Visualizations

Workflow for Diastereoselective Synthesis via Aldehyde Intermediate

diastereoselective_synthesis start This compound aldehyde (S)-1-Boc-piperazine-2-carbaldehyde start->aldehyde Swern Oxidation (or Dess-Martin) product Diastereomerically enriched alcohol aldehyde->product Nucleophilic Addition (e.g., R-MgBr)

Caption: Diastereoselective synthesis workflow.

Logical Relationship for Chiral Ligand Synthesis

ligand_synthesis_pathway cluster_start Starting Material cluster_functionalization Functionalization Steps cluster_product Final Product start This compound step1 N4-Alkylation/Arylation (e.g., with 2-(diphenylphosphino)benzyl bromide) start->step1 Modify N4-Amine step2 Hydroxymethyl Activation (e.g., Tosylation) start->step2 Modify C2-Alcohol ligand Chiral P,N-Ligand step1->ligand step2->ligand

Caption: Pathway to chiral P,N-ligands.

Application Note: Protocol for N-alkylation of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The presence of a free secondary amine allows for the introduction of various substituents at the N4 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This application note provides detailed protocols for the selective N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination with aldehydes. The mono-Boc protection of the piperazine ring is crucial for achieving selective mono-alkylation at the desired nitrogen.[1][2]

Methods and Protocols

Two primary methods for the N-alkylation of this compound are presented below. The choice of method often depends on the nature of the alkyl group to be introduced and the availability of the corresponding alkyl halide or aldehyde.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward and widely used technique for forming C-N bonds.[2]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a concentration of 0.1-0.5 M.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) if the alkyl halide is less reactive. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes

Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde, followed by its reduction with a mild reducing agent. This method is particularly useful for preventing over-alkylation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over aldehydes.[4][5]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and the aldehyde (e.g., benzaldehyde, 1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) (0.1-0.5 M).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final N-alkylated piperazine derivative.

Data Presentation

The following table summarizes representative conditions and yields for the N-alkylation of N-Boc-piperazine derivatives, which can be adapted for this compound.

Alkylating AgentBase/Reducing AgentSolventTemperatureTimeYield (%)Reference
Benzyl BromideK₂CO₃MeCNRT12 h95%Fictional Example
4-Methoxybenzyl chlorideK₂CO₃DMF60 °C8 h92%Fictional Example
BenzaldehydeNaBH(OAc)₃DCERT4 h90%Fictional Example
CyclohexanecarboxaldehydeNaBH(OAc)₃THFRT6 h88%Fictional Example

Note: The data in this table are representative examples for N-alkylation of N-Boc-piperazines and should be considered as a starting point for optimization for the specific substrate this compound.

Mandatory Visualization

Workflow for Direct N-Alkylation

direct_alkylation start Start reactants This compound + Alkyl Halide + Base start->reactants dissolve Dissolve in Anhydrous Solvent (e.g., DMF, MeCN) reactants->dissolve reaction Stir at RT or Heat (Monitor by TLC/LC-MS) dissolve->reaction workup Filter & Concentrate reaction->workup extraction Extract with Organic Solvent & Wash workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for the direct N-alkylation of this compound.

Workflow for Reductive Amination

reductive_amination start Start reactants This compound + Aldehyde start->reactants iminium Form Iminium Ion in Solvent (e.g., DCE, THF) reactants->iminium reduction Add NaBH(OAc)₃ (Monitor by TLC/LC-MS) iminium->reduction quench Quench with aq. NaHCO₃ reduction->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation via reductive amination.

Conclusion

The N-alkylation of this compound can be effectively achieved through either direct alkylation with alkyl halides or reductive amination with aldehydes. The choice of the synthetic route should be based on the availability of reagents and the desired final product. The provided protocols offer a solid foundation for researchers to perform this important transformation in the synthesis of novel compounds for drug discovery and development. It is important to note that the presence of the hydroxymethyl group does not typically interfere with the N-alkylation reaction under these conditions, and protection of the alcohol is generally not required. However, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

The Pivotal Role of (S)-1-Boc-2-(hydroxymethyl)piperazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-(hydroxymethyl)piperazine has emerged as a crucial chiral building block for the synthesis of a diverse array of bioactive molecules. Its inherent stereochemistry, coupled with the versatile piperazine scaffold, makes it an invaluable asset for researchers, scientists, and drug development professionals. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties that can enhance aqueous solubility, target binding, and pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of novel therapeutics.

Application Notes

The strategic importance of this compound lies in its pre-defined stereochemistry at the C2 position, which is often critical for achieving desired biological activity and selectivity.[1] The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, while the hydroxymethyl group provides a handle for further synthetic modifications.

Common synthetic transformations involving this compound include:

  • N-Alkylation: The unprotected secondary amine can be readily alkylated through direct alkylation with alkyl halides or via reductive amination with aldehydes and a reducing agent. This allows for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for diversification and the introduction of different pharmacophoric elements.[1]

  • Boc-Deprotection: The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the secondary amine for subsequent reactions.[1]

These synthetic strategies enable the incorporation of the chiral piperazine moiety into a wide range of molecular architectures, leading to the development of potent and selective modulators of various biological targets.

Exemplary Application: Synthesis of a CGRP Receptor Antagonist Analog

Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine.[2] Small molecule CGRP receptor antagonists have emerged as a promising new class of drugs for the acute treatment of migraine. The synthesis of analogs of potent CGRP antagonists can be achieved using this compound as a key chiral intermediate.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a CGRP receptor antagonist analog starting from this compound.

G A This compound B Intermediate 1 (Oxidized piperazine) A->B Oxidation (e.g., DMP) C Intermediate 2 (N-Alkylated piperazine) B->C Reductive Amination (Amine, NaBH(OAc)3) D Final CGRP Antagonist Analog C->D Amide Coupling (Carboxylic acid, coupling agent)

Caption: General synthetic workflow for a CGRP antagonist analog.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations involving this compound.

Protocol 1: Oxidation of this compound to (S)-1-Boc-piperazine-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a key intermediate for subsequent reactions like reductive amination.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-1-Boc-piperazine-2-carbaldehyde.

Protocol 2: Reductive Amination of (S)-1-Boc-piperazine-2-carbaldehyde

This protocol details the coupling of the aldehyde intermediate with a primary amine via reductive amination to form a secondary amine.

Materials:

  • (S)-1-Boc-piperazine-2-carbaldehyde

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of (S)-1-Boc-piperazine-2-carbaldehyde (1.0 eq) in anhydrous DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-alkylated piperazine.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical CGRP receptor antagonist analog synthesized using the protocols described above.

StepReactantProductYield (%)Purity (%)Biological Activity (IC₅₀, nM)
Oxidation This compound(S)-1-Boc-piperazine-2-carbaldehyde85-95>95N/A
Reductive Amination (S)-1-Boc-piperazine-2-carbaldehyde & Amine R¹(S)-1-Boc-2-((R¹-amino)methyl)piperazine70-85>98N/A
Amide Coupling & Deprotection N-alkylated piperazine & Carboxylic Acid R²Final CGRP Antagonist Analog60-75>9910 - 50

Note: Yields and biological activity are illustrative and can vary depending on the specific substrates and reaction conditions.

CGRP Receptor Signaling Pathway

The synthesized antagonist would act by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade that leads to migraine pain. The following diagram illustrates the simplified CGRP signaling pathway and the point of intervention for the antagonist.

G cluster_0 Cell Membrane CGRP_R CGRP Receptor AC Adenylate Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to CGRP CGRP CGRP->CGRP_R Binds Antagonist CGRP Antagonist (Synthesized Molecule) Antagonist->CGRP_R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Pain Transmission) PKA->Cellular_Response Phosphorylates targets leading to

Caption: CGRP receptor signaling and antagonist intervention.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing a nucleophilic secondary amine (which is protected by a Boc group) and a primary hydroxyl group, allows for sequential and site-selective modifications. Derivatization of the hydroxyl group is a key strategy to introduce a variety of functionalities, enabling the exploration of structure-activity relationships (SAR) and the synthesis of complex target molecules. This document provides detailed protocols for common and effective methods for derivatizing the hydroxyl group of this compound, including etherification, esterification, and sulfonylation.

I. Etherification: O-Alkylation Reactions

The formation of an ether linkage is a common strategy to modify the properties of a molecule, such as lipophilicity and metabolic stability. The Williamson ether synthesis is a robust and widely used method for this transformation.

A. O-Benzylation of this compound

A prominent example of etherification is the introduction of a benzyl group, which can serve as a stable ether linkage or as a protecting group that can be removed under hydrogenolysis conditions.

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference
Starting Material This compoundWO2012170576A1
Reagents Sodium Hydride (NaH), Benzyl Bromide (BnBr)WO2012170576A1
Solvent N,N-Dimethylformamide (DMF)WO2012170576A1
Temperature 0 °C to Room TemperatureWO2012170576A1
Reaction Time Not specified (reaction completion monitored)WO2012170576A1
Yield 98%WO2012170576A1

Experimental Protocol:

  • To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (S)-tert-butyl 2-((benzyloxy)methyl)piperazine-1-carboxylate.

Workflow Diagram:

etherification_workflow start Start: This compound in DMF add_nah 1. Add NaH (1.2 eq) at 0 °C start->add_nah stir1 2. Stir for 30 min at 0 °C add_nah->stir1 add_bnbr 3. Add Benzyl Bromide (1.1 eq) at 0 °C stir1->add_bnbr react 4. Warm to RT and Stir (Monitor reaction) add_bnbr->react quench 5. Quench with H₂O react->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purification (Chromatography) workup->purify product Product: (S)-tert-butyl 2-((benzyloxy)methyl)piperazine- 1-carboxylate purify->product

O-Benzylation Workflow

II. Esterification: O-Acylation Reactions

Esterification of the hydroxyl group introduces an acyl moiety, which can be used to synthesize prodrugs, modify pharmacokinetic properties, or serve as a protecting group. A common method involves the reaction of the alcohol with an acyl chloride in the presence of a base like pyridine.

A. O-Acetylation of this compound

Acetylation is a fundamental esterification that introduces a small, stable acetyl group.

Reaction Scheme:

Quantitative Data Summary (Representative Protocol):

ParameterValue
Starting Material This compound
Reagents Acetyl Chloride, Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Yield High (typically >90%)

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography to yield (S)-tert-butyl 2-((acetyloxy)methyl)piperazine-1-carboxylate.

Workflow Diagram:

esterification_workflow start Start: This compound in DCM add_pyridine 1. Add Pyridine (1.5 eq) & Cool to 0 °C start->add_pyridine add_acyl_chloride 2. Add Acetyl Chloride (1.2 eq) dropwise add_pyridine->add_acyl_chloride react 3. Warm to RT and Stir for 2-4 h add_acyl_chloride->react workup 4. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup purify 5. Purification (Optional) workup->purify product Product: (S)-tert-butyl 2-((acetyloxy)methyl)piperazine- 1-carboxylate purify->product

O-Acetylation Workflow

III. Sulfonylation: Formation of Sulfonate Esters

The hydroxyl group can be converted into a good leaving group, such as a tosylate, by reaction with a sulfonyl chloride. This transformation is crucial for subsequent nucleophilic substitution reactions.

A. O-Tosylation of this compound

Tosylation of the primary alcohol facilitates its displacement by a wide range of nucleophiles.

Reaction Scheme:

Quantitative Data Summary (Representative Protocol):

ParameterValue
Starting Material This compound
Reagents p-Toluenesulfonyl Chloride (TsCl), Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-16 hours
Yield High (typically >90%)

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (Et₃N, 1.5 eq).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours and then warm to room temperature, stirring overnight or until completion is confirmed by TLC.

  • Dilute the reaction mixture with DCM and wash with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or silica gel column chromatography to yield (S)-tert-butyl 2-(((tosyl)oxy)methyl)piperazine-1-carboxylate.

Workflow Diagram:

tosylation_workflow start Start: This compound in DCM cool_add_base 1. Cool to 0 °C & Add Et₃N (1.5 eq) start->cool_add_base add_tscl 2. Add TsCl (1.2 eq) portion-wise at 0 °C cool_add_base->add_tscl react 3. Stir at 0 °C for 4 h, then warm to RT add_tscl->react workup 4. Aqueous Workup & Extraction react->workup purify 5. Purification (Chromatography/ Recrystallization) workup->purify product Product: (S)-tert-butyl 2-(((tosyl)oxy)methyl)piperazine- 1-carboxylate purify->product

O-Tosylation Workflow

Conclusion

The derivatization of the hydroxyl group in this compound offers a versatile platform for the synthesis of a wide array of functionalized piperazine derivatives. The protocols detailed herein for etherification, esterification, and sulfonylation provide robust and high-yielding methods for researchers in drug discovery and development. Careful selection of reagents and reaction conditions allows for the strategic incorporation of diverse functionalities, facilitating the generation of novel chemical entities with tailored properties.

Application Notes and Protocols: Boc-Deprotection Methods for (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-1-Boc-2-(hydroxymethyl)piperazine to yield the versatile chiral building block, (S)-piperazine-2-ylmethanol. The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its clean removal under acidic conditions.[1]

The acid-catalyzed deprotection mechanism proceeds via protonation of the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] This process is generally efficient and high-yielding.[1] The following sections detail the most common and effective methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), offering a comparative overview and step-by-step guidance for laboratory application.

Data Presentation: Comparison of Deprotection Methods

The table below summarizes typical reaction parameters and expected outcomes for the two primary methods of Boc-deprotection for this compound. These values are based on established procedures for piperazine derivatives and similar substrates.[1][3]

ParameterMethod A: TFA in DCMMethod B: HCl in Dioxane
Primary Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 4 hours1 - 4 hours
Work-up Procedure Evaporation, Basification (e.g., NaHCO₃), ExtractionPrecipitation/Filtration or Evaporation
Typical Yield >90%>90%
Product Form Free BaseHydrochloride Salt
Key Advantages Standard, effective, and reliable method.[3]Product often precipitates as a salt, simplifying isolation.[3][4]
Potential Issues TFA is corrosive; work-up requires careful neutralization.The resulting HCl salt may require a separate step to yield the free base.

Experimental Protocols

Method A: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for N-Boc deprotection.[3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equiv.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). Caution: This neutralization is exothermic and releases CO₂ gas.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x the volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, (S)-piperazine-2-ylmethanol, typically as an oil or solid.

Method B: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane

This is a common alternative to TFA and can be advantageous as the product often precipitates as its hydrochloride salt, simplifying purification.[3][4]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol or Dioxane (optional, for dissolution)

  • Diethyl ether (for precipitation/trituration)

  • Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Place this compound (1.0 equiv.) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add 4M HCl in dioxane solution (3-5 equiv.) to the flask at room temperature.[3] If the starting material has poor solubility, a minimal amount of methanol or dioxane can be added.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[1] Monitor the reaction's progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate as a white solid.[3][4]

  • Isolation:

    • If a precipitate forms: Collect the solid by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield (S)-piperazine-2-ylmethanol dihydrochloride.

    • If no precipitate forms: Remove the solvent and excess HCl under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification, then collect the solid by filtration as described above.[1]

  • Free Base Generation (Optional): To obtain the free base, suspend the hydrochloride salt in a mixture of water and DCM. Add a saturated aqueous solution of NaHCO₃ or another suitable base until the mixture is basic. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

Visualizations

Caption: Reaction scheme for the acid-catalyzed deprotection.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_path_a cluster_path_b A Dissolve Substrate in Solvent (e.g., DCM) B Cool to 0 °C (for TFA method) A->B C Add Acid (TFA or HCl/Dioxane) B->C D Stir at RT (1-4 hours) C->D E Monitor by TLC / LC-MS D->E F Quench / Neutralize (if TFA used) E->F Reaction Complete G Precipitate & Filter (if HCl salt forms) E->G Reaction Complete H Extract with Organic Solvent F->H J Purify (if necessary) G->J or use directly I Dry & Concentrate H->I I->J

Caption: General experimental workflow for Boc-deprotection.

References

Application Notes and Protocols: (S)-1-Boc-2-(hydroxymethyl)piperazine as a Scaffold for Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(hydroxymethyl)piperazine is a versatile chiral building block that serves as a valuable scaffold in the construction of combinatorial libraries for drug discovery. Its unique trifunctional nature, featuring a Boc-protected amine, a secondary amine, and a primary alcohol, allows for the systematic and diverse introduction of various pharmacophoric elements. This strategic diversification is instrumental in exploring chemical space and identifying novel bioactive molecules. The piperazine core itself is a well-established "privileged scaffold" in medicinal chemistry, known for imparting favorable physicochemical properties such as aqueous solubility and bioavailability to drug candidates.[1]

These application notes provide a comprehensive overview of the synthetic utility of this compound in generating diverse molecular libraries through both solid-phase and solution-phase parallel synthesis. Detailed experimental protocols are provided to guide researchers in the practical application of this scaffold.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical combinatorial library synthesis and screening campaign using the this compound scaffold. This data is illustrative of the outcomes of such drug discovery efforts.

Library IDSynthesis MethodNumber of CompoundsTargetHit Rate (%)Potency Range of Hits (IC₅₀)Lead Compound IC₅₀ (nM)
Pz-Kin-01Solid-Phase4,800Kinase Panel (10 targets)0.550 nM - 10 µM75
Pz-GPCR-01Solution-Phase1,200GPCR Target X1.2100 nM - 25 µM250
Pz-PPI-01Solid-Phase2,500Mcl-1/BH3 Interaction0.8200 nM - 50 µM500

Experimental Protocols

Detailed methodologies for key experiments in the construction and utilization of combinatorial libraries based on the this compound scaffold are presented below.

Protocol 1: Solid-Phase Synthesis of a Disubstituted Piperazine Library

This protocol outlines a solid-phase approach for the synthesis of a combinatorial library, allowing for high-throughput production and purification.

1. Resin Preparation and Scaffold Attachment:

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 20 minutes in a solid-phase synthesis vessel.
  • Drain the DCM and add a solution of this compound (0.52 g, 2.4 mmol) and diisopropylethylamine (DIPEA, 0.84 mL, 4.8 mmol) in anhydrous DCM (10 mL).
  • Agitate the mixture at room temperature for 4 hours.
  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
  • Cap any unreacted sites by treating the resin with a solution of DCM/methanol/DIPEA (17:2:1, 10 mL) for 30 minutes.
  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

2. Diversification at the N-4 Position (Acylation Example):

  • Distribute the resin into an 8x12 array of reaction blocks.
  • To each well, add a solution of a unique carboxylic acid (0.3 mmol, 3 eq) and a coupling agent such as HATU (0.11 g, 0.29 mmol) in anhydrous N,N-dimethylformamide (DMF, 1 mL).
  • Add DIPEA (0.1 mL, 0.58 mmol) to each well and agitate the reaction blocks at room temperature for 12 hours.
  • Drain the solutions and wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

3. Boc Deprotection:

  • Treat the resin in each well with a solution of 20% trifluoroacetic acid (TFA) in DCM (1 mL) for 30 minutes.
  • Drain the deprotection solution and wash the resin with DCM (3 x 1 mL), 10% DIPEA in DCM (3 x 1 mL), and DCM (3 x 1 mL).

4. Diversification at the N-1 Position (Sulfonylation Example):

  • To each well, add a solution of a unique sulfonyl chloride (0.3 mmol, 3 eq) and DIPEA (0.1 mL, 0.58 mmol) in anhydrous DCM (1 mL).
  • Agitate the reaction blocks at room temperature for 6 hours.
  • Drain the solutions and wash the resin with DCM (3 x 1 mL) and methanol (3 x 1 mL).

5. Cleavage and Compound Isolation:

  • Treat the resin in each well with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (1 mL) for 2 hours.
  • Filter the resin and collect the filtrate in a 96-well collection plate.
  • Concentrate the solutions under a stream of nitrogen.
  • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for biological screening.

Protocol 2: Solution-Phase Parallel Synthesis of a Trisubstituted Piperazine Library

This protocol details a solution-phase approach, which is amenable to a smaller library size and allows for easier reaction monitoring.

1. N-Alkylation of the Scaffold:

  • In an array of reaction tubes, dissolve this compound (43 mg, 0.2 mmol) in dichloroethane (DCE, 2 mL).
  • To each tube, add a unique aldehyde or ketone (0.2 mmol, 1 eq) followed by sodium triacetoxyborohydride (64 mg, 0.3 mmol).
  • Stir the reactions at room temperature for 16 hours.
  • Quench the reactions with saturated aqueous sodium bicarbonate solution (2 mL).
  • Extract the aqueous layer with DCM (2 x 2 mL).
  • Combine the organic layers and dry over anhydrous sodium sulfate.

2. Acylation of the Hydroxymethyl Group:

  • Evaporate the solvent from the previous step.
  • Re-dissolve the crude product in DCM (2 mL).
  • To each tube, add a unique acid chloride (0.22 mmol, 1.1 eq) and triethylamine (42 µL, 0.3 mmol).
  • Stir the reactions at room temperature for 4 hours.
  • Wash the reactions with water (2 mL) and brine (2 mL).
  • Dry the organic layers over anhydrous sodium sulfate.

3. Boc Deprotection and Final Diversification:

  • Evaporate the solvent and re-dissolve the residue in a solution of 4M HCl in 1,4-dioxane (2 mL).
  • Stir at room temperature for 2 hours.
  • Evaporate the solvent to yield the hydrochloride salt of the disubstituted piperazine.
  • For further diversification, neutralize the salt with a base (e.g., DIPEA) and perform a final reaction such as an amidation or sulfonylation as described in the solid-phase protocol.

4. Purification:

  • Purify the final compounds using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.

Mandatory Visualizations

G cluster_synthesis Solid-Phase Combinatorial Synthesis Workflow resin 2-Cl-Trt Resin attachment Scaffold Attachment resin->attachment scaffold This compound scaffold->attachment resin_scaffold Resin-Bound Scaffold attachment->resin_scaffold diversify_n4 Diversification at N-4 (e.g., Acylation with R1-COOH) resin_scaffold->diversify_n4 resin_div1 Resin-Bound Intermediate 1 diversify_n4->resin_div1 deprotection Boc Deprotection (TFA/DCM) resin_div1->deprotection resin_div2_pre Resin-Bound Intermediate 2 deprotection->resin_div2_pre diversify_n1 Diversification at N-1 (e.g., Sulfonylation with R2-SO2Cl) resin_div2_pre->diversify_n1 resin_final Resin-Bound Final Product diversify_n1->resin_final cleavage Cleavage from Resin (TFA Cocktail) resin_final->cleavage library Final Compound Library cleavage->library

Caption: Workflow for solid-phase combinatorial library synthesis.

G cluster_pathway Targeting the Mcl-1/BH3 Protein-Protein Interaction mcl1 Mcl-1 (Anti-apoptotic) bax_bak Bax/Bak (Pro-apoptotic) mcl1->bax_bak Inhibits cell_survival Cell Survival mcl1->cell_survival Promotes apoptosis Apoptosis bax_bak->apoptosis Induces library_compound Piperazine Library Compound (e.g., from Pz-PPI-01) library_compound->mcl1 Inhibits

Caption: Inhibition of the Mcl-1/BH3 anti-apoptotic pathway.

References

Application Notes and Protocols for the Use of (S)-1-Boc-2-(hydroxymethyl)piperazine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperazine is a chiral bifunctional building block increasingly utilized in the synthesis of novel peptidomimetics and constrained peptides. Its unique structure, featuring a piperazine scaffold, a protected secondary amine for peptide chain elongation, and a reactive hydroxymethyl group, allows for the introduction of conformational rigidity and new pharmacophoric features into peptide backbones. These modifications can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles of peptide-based therapeutics.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols are based on the established tert-butyloxycarbonyl (Boc) protection strategy.

Key Applications

The incorporation of the this compound scaffold into peptides offers several advantages in drug design and development:

  • Induction of Turns and Scaffolding: The rigid piperazine ring can induce specific turn conformations in the peptide chain, which is often crucial for receptor binding and biological activity. It can also serve as a central scaffold to orient pharmacophoric groups in a desired spatial arrangement.

  • Synthesis of Peptidomimetics: This building block is a versatile tool for creating peptidomimetics, which mimic the structure and function of natural peptides but with enhanced therapeutic properties.

  • Introduction of Novel Functionality: The hydroxymethyl group provides a handle for further chemical modifications, such as the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve solubility and in vivo half-life.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1030377-21-9
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance White to off-white solid
Purity ≥97%
Table 2: Typical Quantitative Data for SPPS Incorporating this compound (Model Sequence: Ac-X-Ala-Phe-Gly-NH₂)
ParameterExpected ValueMethod of Determination
Resin Loading 0.5 - 1.0 mmol/gGravimetric analysis after coupling
Coupling Efficiency (per step) >99%Kaiser Test or Chloranil Test
Final Crude Purity 70 - 85%RP-HPLC (220 nm)
Final Yield (after purification) 20 - 40%Based on initial resin loading
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS)

Note: X represents the this compound moiety. Values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation.

Experimental Protocols

The following protocols detail the incorporation of this compound into a peptide sequence on a solid support using a Boc/Bzl protection strategy.

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To covalently attach the piperazine scaffold to the solid support via its unprotected secondary amine.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization Reaction:

    • Drain the DCM from the swollen resin.

    • Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).

    • Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the piperazine scaffold can be determined gravimetrically.

Note on Hydroxymethyl Group Protection: For many applications, the primary hydroxyl group of the piperazine moiety does not require protection during standard Boc-SPPS as it is generally less reactive than the alpha-amino groups of the incoming amino acids. However, for specific chemistries or to prevent potential side reactions, it can be protected with a suitable protecting group orthogonal to the Boc and side-chain protecting groups (e.g., a silyl ether like TBDMS, which can be removed with fluoride ions).

Protocol 2: Peptide Chain Elongation on the Piperazine Scaffold

Objective: To sequentially couple Boc-protected amino acids to the resin-bound piperazine.

Materials:

  • Piperazine-functionalized resin from Protocol 1

  • Boc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • DIPEA

  • DMF

  • DCM

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIPEA in DMF

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

    • Wash the resin with DMF (5 x 10 mL).

    • Perform a Chloranil test to confirm the presence of a free secondary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HBTU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Peptide from the Resin and Final Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove all protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Reduce the volume of the filtrate by approximately half under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptide should form.

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.

Visualization of Workflows

SPPS_Workflow_Piperazine cluster_resin_prep Resin Preparation cluster_immobilization Scaffold Immobilization cluster_elongation Peptide Elongation Cycle cluster_cleavage Cleavage & Deprotection Resin 2-CTC Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Couple_Piperazine Couple to Resin Swell_Resin->Couple_Piperazine Piperazine This compound + DIPEA Piperazine->Couple_Piperazine Cap_Resin Cap Resin (MeOH) Couple_Piperazine->Cap_Resin Wash_Dry Wash & Dry Cap_Resin->Wash_Dry Boc_Deprotection Boc Deprotection (50% TFA/DCM) Wash_Dry->Boc_Deprotection Neutralization Neutralization (10% DIPEA/DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Amino_Acid Boc-AA-OH + HBTU/DIPEA Amino_Acid->Coupling Wash Wash Coupling->Wash Wash->Boc_Deprotection Repeat n times Cleavage Cleavage (TFA Cocktail) Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis Workflow using this compound.

Boc_SPPS_Cycle Start Resin-Peptide(n) Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Wash1 Wash (DCM) Boc_Deprotection->Wash1 Neutralization 2. Neutralization (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, HBTU, DIPEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Resin-Peptide(n+1) Wash3->End End->Boc_Deprotection Next Cycle

Caption: Detailed Boc-SPPS Cycle for Amino Acid Coupling.

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of (S)-1-Boc-2-(hydroxymethyl)piperazine by chromatography. Below, you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel (SiO₂). Given the compound's polarity, normal-phase chromatography is the standard approach.

Q2: I am observing significant peak tailing during column chromatography. What is the likely cause and how can I fix it?

A2: Peak tailing is a common issue when purifying amine-containing compounds like this compound on acidic silica gel.[1][2] The basic nitrogen of the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[1][3] To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide, to your eluent system.[3] This will neutralize the acidic sites on the silica gel and improve peak symmetry.

Q3: What are some recommended solvent systems (eluents) for the column chromatography of this compound?

A3: Due to the polar nature of the hydroxymethyl group and the piperazine ring, a moderately polar to polar solvent system is required. Common solvent systems include gradients of:

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Ethyl Acetate (EtOAc) and Hexanes/Heptanes

  • Ethyl Acetate and Methanol

A typical starting point would be a low percentage of the more polar solvent (e.g., 1-5% MeOH in DCM), with the polarity gradually increasing to elute the product.

Q4: My product is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A4: If your compound is not eluting, it may be due to excessively strong interaction with the silica gel. First, ensure you are using an appropriate solvent system; for very polar compounds, a system like 10% methanol in dichloromethane, possibly with a small amount of ammonium hydroxide, might be necessary.[3] If the compound still does not elute, you might consider using a more polar stationary phase, such as alumina, or employing reverse-phase chromatography.

Q5: How can I identify the fractions containing my product?

A5: The most common method for monitoring the elution is by Thin Layer Chromatography (TLC). Spot the collected fractions onto a TLC plate and elute with the same or a slightly more polar solvent system used for the column. Visualize the spots using a UV lamp (if the compound is UV active) or by staining with a suitable agent such as potassium permanganate or ninhydrin. Combine the fractions that contain the pure product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Purified Product Product is co-eluting with impurities.Optimize the solvent gradient. A shallower gradient will provide better separation.[4]
Product is not fully eluting from the column.Increase the polarity of the eluent system. Consider adding a basic modifier like triethylamine to reduce strong interactions with the silica gel.
Product degradation on silica gel.Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier before loading the sample. Perform the chromatography as quickly as possible.
Product is Contaminated with Starting Materials Inefficient separation.Adjust the polarity of the eluent. If starting materials are less polar, begin with a less polar solvent system to elute them first.
Streaking or Tailing of the Product Spot on TLC/Column Strong interaction of the basic piperazine nitrogen with acidic silica gel.Add a basic modifier (0.1-1% triethylamine or ammonium hydroxide) to the eluent.[1][3]
The product is not fully dissolved in the loading solvent.Ensure the crude product is completely dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample.
Column overload.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Multiple Spots on TLC of "Pure" Fractions Incomplete separation of closely related impurities.Use a shallower solvent gradient or a different solvent system to improve resolution.
On-column decomposition of the product.Deactivate the silica gel prior to use. Ensure the crude material is stable under the chromatographic conditions.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, developing chamber, and visualization method (e.g., UV lamp, potassium permanganate stain)

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., 5% MeOH in DCM, 10% MeOH in DCM) to determine the optimal eluent for separation. Add a drop of TEA to the developing chamber to simulate the column conditions.

    • Visualize the plate to determine the Rf values of the product and impurities. The ideal Rf for the product in the starting eluent for column chromatography is typically around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 1% MeOH in DCM with 0.5% TEA).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the crude product has poor solubility in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol. A typical gradient might be:

      • 1-2% MeOH in DCM (to elute non-polar impurities)

      • 3-5% MeOH in DCM (to elute the product)

      • 8-10% MeOH in DCM (to elute more polar impurities)

    • Collect fractions of a consistent volume.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound by flash column chromatography. These values may require optimization for specific reaction outcomes.

Parameter Typical Value / Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A (Non-polar) Dichloromethane or Ethyl Acetate
Mobile Phase B (Polar) Methanol or Ethyl Acetate
Basic Modifier 0.1 - 1.0% Triethylamine
Gradient Profile Step or linear gradient, e.g., 1% to 10% MeOH in DCM
Typical Rf of Product 0.2 - 0.4 (in 5-10% MeOH/DCM)
Loading Capacity 1-5 g of crude material per 100 g of silica gel

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Purification Issue issue What is the primary issue? start->issue tailing Peak Tailing / Streaking issue->tailing Poor Peak Shape low_yield Low Yield issue->low_yield Low Recovery no_elution Product Not Eluting issue->no_elution No Product Detected add_base Add 0.1-1% Triethylamine to Eluent tailing->add_base optimize_gradient Optimize Gradient (shallower) low_yield->optimize_gradient increase_polarity Increase Eluent Polarity (e.g., higher % MeOH) no_elution->increase_polarity dry_load Consider Dry Loading add_base->dry_load If still tailing end Resolution add_base->end check_loading Reduce Column Loading dry_load->check_loading If persists check_loading->end check_fractions Re-check All Fractions by TLC optimize_gradient->check_fractions If still low optimize_gradient->end check_fractions->end increase_polarity->add_base If still no elution increase_polarity->end

References

Technical Support Center: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-1-Boc-2-(hydroxymethyl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two common and effective synthetic routes. The choice depends on the available starting materials and desired scale.

  • Route A: Reduction of a Carboxylic Acid Precursor. This route typically starts with (S)-4-Boc-piperazine-2-carboxylic acid or its corresponding methyl ester. The carboxylic acid or ester is then reduced to the primary alcohol. This method is advantageous if the chiral carboxylic acid precursor is readily available.

  • Route B: Catalytic Hydrogenolysis of a Benzyl-Protected Intermediate. This approach involves the deprotection of a precursor like (S)-4-benzyl-1-Boc-2-(hydroxymethyl)piperazine via catalytic hydrogenation. This route is often high-yielding and provides a very clean product if the starting material is pure.

Q2: I am having trouble with the selective mono-Boc protection of my piperazine starting material. How can I avoid the formation of the di-Boc byproduct?

A2: Achieving selective mono-protection is a common challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring.[1] Here are several strategies to improve selectivity:

  • Use of Excess Piperazine: Employing a large excess of the piperazine starting material (typically 3-10 equivalents) relative to the Boc-anhydride can statistically favor mono-protection. However, this requires an efficient method to remove the excess piperazine during workup.

  • Mono-Protonation: Treating the piperazine with one equivalent of an acid (e.g., HCl, TFA) forms the hydrochloride or trifluoroacetate salt of one nitrogen atom, effectively "protecting" it and directing the Boc group to the other nitrogen.[2] This method allows for the use of equimolar amounts of the piperazine salt and Boc-anhydride, improving atom economy.[2]

  • Flow Chemistry: Microreactor technology has been shown to improve the yield of mono-protected piperazine to around 45% by allowing precise control over stoichiometry and reaction time.[3]

  • Catalytic Methods: The use of iodine as a catalyst has been reported to improve the efficiency of solvent-free N-Boc protection, with yields in the 80% range.[4]

Q3: Which reducing agent is best for converting (S)-4-Boc-piperazine-2-carboxylic acid to the corresponding alcohol?

A3: The choice of reducing agent is critical and depends on whether you are starting with the carboxylic acid or its ester.

  • For Carboxylic Acids:

    • Borane Complexes (BH₃•THF or BH₃•SMe₂): These are generally preferred for reducing carboxylic acids in the presence of other functional groups like esters or amides.

    • Sodium Borohydride (NaBH₄) with an Activator: NaBH₄ alone is typically not strong enough to reduce a carboxylic acid.[5][6] However, its reactivity can be enhanced by additives like iodine (I₂) or by first converting the carboxylic acid to a more reactive species in situ (e.g., a mixed anhydride or an active ester).[5][7]

    • Lithium Aluminum Hydride (LiAlH₄): LAH is a very powerful reducing agent that readily reduces carboxylic acids.[8][9][10] However, it is less selective and will also reduce other functional groups like esters and amides.[6][8] It is also highly reactive and requires strict anhydrous conditions.

  • For Esters (e.g., methyl ester):

    • Lithium Borohydride (LiBH₄): This is a good choice for selectively reducing esters in the presence of other functional groups like carboxylic acids or tertiary amides.[11]

    • Sodium Borohydride (NaBH₄): Often used in combination with a protic solvent like ethanol, NaBH₄ is a mild and safe option for reducing esters.

    • Lithium Aluminum Hydride (LiAlH₄): Effective but less selective. It will readily reduce the ester to the primary alcohol.[12]

Troubleshooting Guides

Guide 1: Low Yield in the Reduction of (S)-4-Boc-piperazine-2-carboxylic Acid/Ester

G start Low Yield in Reduction Step q1 Is the reaction incomplete? (Check TLC/LC-MS for starting material) start->q1 incomplete_yes Incomplete Reaction q1->incomplete_yes Yes q2 Significant side products observed? q1->q2 No incomplete_sol1 Increase reaction time or temperature moderately. incomplete_yes->incomplete_sol1 incomplete_sol2 Increase equivalents of reducing agent (e.g., 1.5-2.0 eq). incomplete_yes->incomplete_sol2 incomplete_sol3 Ensure anhydrous conditions, especially for LiAlH₄ or Borane. incomplete_yes->incomplete_sol3 side_prod_yes Side Product Formation q2->side_prod_yes Yes workup_issue Product Loss During Workup/Purification q2->workup_issue No side_prod_sol1 Over-reduction or Boc deprotection? Consider a milder reducing agent (e.g., NaBH₄ over LiAlH₄). side_prod_yes->side_prod_sol1 side_prod_sol2 For NaBH₄, if Boc deprotection occurs, check workup conditions. Avoid strong acids. side_prod_yes->side_prod_sol2 side_prod_sol3 If using LiAlH₄ with an ester, amide formation with piperazine nitrogen is a possible side reaction. Ensure slow addition at low temperature. side_prod_yes->side_prod_sol3 workup_sol1 Product is water-soluble. Saturate aqueous layer with NaCl before extraction. workup_issue->workup_sol1 workup_sol2 Perform multiple extractions with a suitable organic solvent (e.g., DCM, EtOAc). workup_issue->workup_sol2 workup_sol3 Purify by column chromatography using an appropriate solvent system (e.g., DCM/MeOH or EtOAc/Hexane with triethylamine). workup_issue->workup_sol3

Guide 2: Issues with Mono-Boc Protection of Piperazine Precursors

G start Problem with Mono-Boc Protection q1 High amount of di-Boc byproduct? start->q1 diboc_yes Di-Boc Formation q1->diboc_yes Yes q2 Low conversion of starting material? q1->q2 No diboc_sol1 Slowly add Boc₂O (1.0 eq) to a solution of excess piperazine (2.0+ eq). diboc_yes->diboc_sol1 diboc_sol2 Use mono-protonation strategy: Add 1 eq of HCl or TFA before adding Boc₂O. diboc_yes->diboc_sol2 diboc_sol3 Lower the reaction temperature to 0 °C to reduce the rate of the second protection. diboc_yes->diboc_sol3 low_conv_yes Low Conversion q2->low_conv_yes Yes q3 Difficulty purifying the mono-Boc product? q2->q3 No low_conv_sol1 Ensure Boc₂O is fresh and has not hydrolyzed. low_conv_yes->low_conv_sol1 low_conv_sol2 Increase reaction time; monitor by TLC/LC-MS until starting material is consumed. low_conv_yes->low_conv_sol2 low_conv_sol3 Consider adding a catalyst, such as iodine, for solvent-free conditions. low_conv_yes->low_conv_sol3 purify_yes Purification Issues q3->purify_yes Yes purify_sol1 Remove di-Boc byproduct by extraction with a nonpolar solvent like hexane. purify_yes->purify_sol1 purify_sol2 Remove unreacted piperazine with an acidic wash (e.g., dilute HCl). The desired mono-Boc product will remain in the organic layer. purify_yes->purify_sol2 purify_sol3 Use column chromatography on silica gel. The di-Boc product is less polar than the mono-Boc product. purify_yes->purify_sol3

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute A: Reduction of Carboxylic Acid/EsterRoute B: Catalytic Hydrogenolysis
Starting Material (S)-4-Boc-piperazine-2-carboxylic acid or its ester(S)-4-benzyl-1-Boc-2-(hydroxymethyl)piperazine
Key Reagents LiAlH₄, LiBH₄, or NaBH₄ with activatorH₂, Pd/C
Typical Yield 70-90% (highly dependent on substrate and reagent)>90%
Key Advantages Utilizes readily available chiral amino acid precursors.High yield, clean reaction, simple purification.
Potential Issues Over-reduction, Boc-deprotection, difficult workup.Catalyst poisoning, incomplete debenzylation.

Table 2: Comparison of Conditions for Mono-Boc Protection of Piperazine

MethodPiperazine:Boc₂O RatioTypical YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%Simple one-step reaction.Difficult removal of excess piperazine.
Mono-Protonation 1:1 (piperazine salt:Boc₂O)70-87%[2]Good selectivity, one-pot synthesis.Requires careful pH control.
Iodine Catalysis 1:1~80%[4]High yield, often solvent-free.Requires catalyst.
Flow Chemistry 1:0.8~45%[3]Precise control, good for process development.Requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis via Reduction of (S)-4-Boc-piperazine-2-carboxylic acid methyl ester

G

Materials:

  • (S)-4-N-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Dissolve (S)-4-N-Boc-piperazine-2-carboxylic acid methyl ester in a mixture of THF and MeOH (e.g., 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add sodium borohydride in small portions over 15-20 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Catalytic Hydrogenolysis

Materials:

  • (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

Procedure:

  • To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate in MeOH, add 10% Pd/C.

  • Seal the reaction vessel and purge with hydrogen gas (or use a hydrogen balloon).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield this compound, which is often obtained as a white solid of high purity.

References

Technical Support Center: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are several common synthetic strategies to produce this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Key approaches include:

  • Debenzylation of a protected precursor: This route often starts from (S)-4-benzyl-1-Boc-2-(hydroxymethyl)piperazine or a similar N-benzylated derivative. The benzyl group is typically removed via catalytic hydrogenation.[1]

  • Reduction of a carboxylic acid derivative: This method utilizes (S)-piperazine-2-carboxylic acid as a chiral starting material. The carboxylic acid functionality is protected at the N1 position with a Boc group and then reduced to the hydroxymethyl group.[2]

  • From chiral epoxides: (S)-glycidol can be used as a chiral building block, reacting with a protected ethylenediamine equivalent to form the piperazine ring.

Q2: What are the most common side reactions I should be aware of during the synthesis?

A2: The most frequently encountered side reactions include:

  • Di-Boc protection: When introducing the Boc group to a piperazine derivative, the formation of the di-Boc protected byproduct is a significant issue, often leading to reduced yields of the desired mono-protected product.[3][4]

  • Racemization: The stereocenter at the C2 position is alpha to a nitrogen atom, making it susceptible to racemization under certain conditions, particularly with strong bases or acids, or at elevated temperatures.[2]

  • Incomplete reactions: Incomplete debenzylation or incomplete reduction of the carboxylic acid can lead to impurities that are structurally similar to the product, complicating purification.

  • Over-reduction: When reducing a carboxylic acid or ester, there is a potential for over-reduction of the desired alcohol functionality, though this is less common with standard reagents like Lithium Aluminium Hydride (LAH) under controlled conditions.

Q3: How can I minimize the formation of the di-Boc byproduct?

A3: Minimizing di-Boc formation is a common challenge. Strategies include:

  • Control of stoichiometry: Using a slight excess of the piperazine starting material relative to the Boc-anhydride can favor mono-protection.

  • Use of a protecting group on one nitrogen: Starting with a piperazine that is already mono-protected (e.g., with a benzyl group) allows for selective Boc protection on the other nitrogen.

  • pH control: Performing the reaction under carefully controlled pH can influence the selectivity of the reaction. For instance, mono-protonation of the piperazine can deactivate one nitrogen atom.[3]

  • Flow chemistry: Microreactor technology has been shown to provide better control over reaction conditions, leading to higher yields of the mono-protected product.[4]

Q4: How can I assess the enantiomeric purity of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of this compound.[2][5] It is crucial to use a suitable chiral stationary phase that can resolve the two enantiomers.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound - Formation of significant amounts of 1,4-di-Boc-2-(hydroxymethyl)piperazine.[3][4]- Incomplete reaction during debenzylation or reduction steps.- Loss of product during workup and purification.- Optimize the stoichiometry of Boc-anhydride.- Consider using a mono-protected piperazine starting material.- Monitor the reaction progress closely using TLC or LC-MS to ensure completion.- Optimize extraction and chromatography conditions.
Presence of an unexpected byproduct with a similar mass - Racemization leading to the formation of the (R)-enantiomer.- Incomplete removal of a protecting group (e.g., benzyl group).- Analyze the product using chiral HPLC to check for the presence of the other enantiomer.[5]- Avoid harsh acidic or basic conditions and high temperatures.- If a debenzylation step was performed, check for the presence of the starting material by LC-MS or NMR. Optimize hydrogenation conditions (catalyst, pressure, time).
Difficulty in purifying the product by column chromatography - Co-elution of the desired product with closely related impurities (e.g., di-Boc byproduct, unreacted starting material).- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step.
Product appears as an oil instead of a solid - Presence of residual solvent or impurities that lower the melting point.- Ensure complete removal of solvents under high vacuum.- Re-purify the product to remove impurities. The pure compound is typically a white to off-white solid.

Experimental Protocols

Protocol 1: Synthesis via Debenzylation

This protocol describes the synthesis of this compound from (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.[1]

Materials:

  • (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol.

  • Add 10% Pd/C (typically 10% by weight of the starting material).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Yield Data: A reported yield for this reaction is approximately 92%.[1]

Protocol 2: Synthesis via Reduction of a Carboxylic Acid Derivative

This protocol outlines the synthesis starting from (S)-piperazine-2-carboxylic acid.

Step 1: Boc Protection of (S)-piperazine-2-carboxylic acid

  • This step is prone to the formation of the di-Boc side product. Careful control of stoichiometry is crucial.

Step 2: Reduction of the Carboxylic Acid

  • The Boc-protected (S)-piperazine-2-carboxylic acid is reduced to the corresponding alcohol.

Materials:

  • (S)-1-Boc-piperazine-2-carboxylic acid

  • Lithium aluminium hydride (LAH) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

Procedure (Illustrative):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (a molar excess, e.g., 1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Debenzylation cluster_route2 Route 2: Reduction start1 (S)-4-benzyl-1-Boc-2- (hydroxymethyl)piperazine product (S)-1-Boc-2- (hydroxymethyl)piperazine start1->product H₂, Pd/C side_reaction1 Incomplete Debenzylation product->side_reaction1 start2 (S)-piperazine-2- carboxylic acid intermediate (S)-1-Boc-piperazine- 2-carboxylic acid start2->intermediate Boc₂O product2 (S)-1-Boc-2- (hydroxymethyl)piperazine intermediate->product2 Reduction (e.g., LAH) side_reaction2 Di-Boc Formation intermediate->side_reaction2 side_reaction3 Racemization intermediate->side_reaction3 side_reaction4 Incomplete Reduction product2->side_reaction4

Caption: Synthetic routes to this compound and potential side reactions.

Troubleshooting_Logic issue Low Purity or Yield check_nmr Analyze by NMR issue->check_nmr check_hplc Analyze by Chiral HPLC issue->check_hplc check_lcms Analyze by LC-MS issue->check_lcms impurity_diboc Di-Boc Impurity Detected check_nmr->impurity_diboc impurity_racemate Racemate Detected check_hplc->impurity_racemate impurity_sm Starting Material Detected check_lcms->impurity_sm solution_diboc Optimize Boc-protection: - Adjust stoichiometry - Control pH impurity_diboc->solution_diboc solution_racemate Modify Conditions: - Use milder base/acid - Lower reaction temperature impurity_racemate->solution_racemate solution_sm Optimize Reaction: - Increase reaction time - Check catalyst activity impurity_sm->solution_sm

Caption: Troubleshooting workflow for purity issues in the synthesis.

References

Technical Support Center: (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of (S)-1-Boc-2-(hydroxymethyl)piperazine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]

ParameterRecommended ConditionSource
Temperature-20°C for long-term storage. 2-8°C for short-term storage.[1][2]
AtmosphereInert gas (e.g., Nitrogen or Argon).[1]
LightProtect from light.[3]
MoistureStore in a dry environment.

Q2: What is the general stability profile of this compound?

A2: this compound, like other Boc-protected amines, is generally stable under basic and nucleophilic conditions. However, the Boc (tert-butoxycarbonyl) protecting group is labile to strong acids.[4][5] Exposure to acidic conditions will lead to the removal of the Boc group, yielding the free piperazine. The compound is a white to off-white solid with a purity of ≥95% when stored correctly.[1][6]

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc protecting group. This can be initiated by exposure to acidic reagents or even acidic impurities in solvents. Under strong oxidative conditions, the piperazine ring and the hydroxymethyl group could be susceptible to oxidation.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. An example HPLC method is provided in the Experimental Protocols section.

Troubleshooting Guides

This section addresses common problems that may be encountered during the use of this compound in chemical synthesis.

ProblemPossible CauseRecommended Solution
Incomplete reaction or low yield in a coupling reaction. 1. Degraded Reagent: The this compound may have degraded due to improper storage. 2. Steric Hindrance: The Boc group and the hydroxymethyl substituent can create steric hindrance. 3. Incorrect Stoichiometry: Inaccurate measurement of the reagent.1. Verify the purity of the reagent using HPLC or NMR before use. 2. Consider using a less sterically hindered coupling partner or a more reactive coupling agent. Prolonging the reaction time or increasing the temperature might also be beneficial, but monitor for side reactions. 3. Accurately weigh the reagent and ensure the correct molar ratios are used.
Unexpected side products are observed. 1. Boc Deprotection: The reaction conditions might be too acidic, leading to the removal of the Boc group. 2. Reaction with the Hydroxymethyl Group: The hydroxyl group can participate in side reactions (e.g., acylation, alkylation) if not protected.1. Ensure the reaction is performed under neutral or basic conditions. If acidic conditions are unavoidable, a different protecting group strategy may be necessary. 2. If the hydroxyl group is interfering, consider protecting it with a suitable protecting group (e.g., silyl ether) prior to the desired reaction.
Difficulty in removing the Boc protecting group. 1. Insufficient Acid Strength or Amount: The acidic conditions are not strong enough to efficiently cleave the Boc group. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase the concentration of the acid (e.g., TFA) or use a stronger acid. Ensure at least 5-10 equivalents of acid are used.[7] 2. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.
Formation of an emulsion during aqueous workup after Boc deprotection. Presence of Salts: The formation of ammonium salts can lead to emulsification.Add a saturated solution of sodium chloride (brine) to break up the emulsion. Centrifugation can also be an effective method to separate the layers.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution. Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, (S)-piperazin-2-ylmethanol.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for specific equipment and samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine This compound Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Deprotected_Amine (S)-Piperazin-2-ylmethanol Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 - CO₂

Caption: Acid-catalyzed deprotection mechanism of this compound.

Experimental_Workflow Start Start: Weigh Reagents This compound Electrophile/Coupling Partner Reaction_Setup Reaction Setup - Dissolve in appropriate solvent - Add base/catalyst if required Start->Reaction_Setup Reaction Reaction - Stir at specified temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup - Quench reaction - Extraction Reaction->Workup Purification Purification - Column chromatography - Recrystallization Workup->Purification Analysis Analysis - NMR, LC-MS, HPLC Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General experimental workflow for a reaction involving this compound.

References

Technical Support Center: (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Boc-2-(hydroxymethyl)piperazine. The information is designed to help identify and resolve common issues related to impurities that may be encountered during synthesis, purification, and use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents.

  • Degradation Impurities: These impurities form due to the decomposition of this compound under certain storage or experimental conditions, such as exposure to high temperatures, light, or acidic/basic environments.

  • Enantiomeric Impurity: This refers to the presence of the undesired (R)-enantiomer in the final product.

Q2: My analysis shows a significant peak corresponding to a di-Boc protected piperazine. What is the likely cause and how can I avoid it?

A2: The presence of 1,4-bis-Boc-piperazine is a common by-product in the synthesis of mono-Boc protected piperazines. This occurs when the protecting group (Boc) reacts with both nitrogen atoms of the piperazine ring.

  • Cause: Use of excess di-tert-butyl dicarbonate ((Boc)₂O) during the protection step or reaction conditions that favor di-substitution.

  • Troubleshooting:

    • Carefully control the stoichiometry of (Boc)₂O, using only a slight excess or a 1:1 molar ratio relative to the piperazine starting material.

    • Optimize reaction conditions such as temperature and reaction time to favor mono-protection.

    • Purify the final product using column chromatography to separate the mono- and di-protected species.

Q3: I observe a peak in my chromatogram that I suspect is the unprotected piperazine. How can this happen and what are the preventative measures?

A3: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.

  • Cause: Exposure of the this compound to acidic conditions during work-up, purification (e.g., using acidic mobile phases in chromatography), or storage can lead to the cleavage of the Boc group, resulting in the formation of (S)-2-(hydroxymethyl)piperazine.

  • Troubleshooting:

    • Avoid acidic conditions during the work-up and purification steps. Use neutral or slightly basic conditions where possible.

    • If acidic conditions are unavoidable, minimize the exposure time and temperature.

    • Ensure proper storage of the compound in a tightly sealed container, away from acidic vapors.

Q4: My product has a high water content. What is the source and how can I remove it?

A4: Water can be introduced during the synthesis or work-up steps and can be retained in the final product.

  • Cause: Incomplete drying of the product after extraction or precipitation from aqueous solutions.

  • Troubleshooting:

    • Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation.

    • Dry the final product under high vacuum for an extended period.

    • For residual moisture, azeotropic distillation with a suitable solvent like toluene may be effective.

Q5: How can I identify and quantify the impurities in my sample?

A5: Several analytical techniques can be used to identify and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment and can be used to separate and quantify different impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the determination of the molecular weights of impurities.

Common Impurities Summary

Impurity NameChemical StructureCommon SourceTypical Analytical Method
(S)-4-Benzyl-1-Boc-2-(hydroxymethyl)piperazine (Starting Material)Incomplete debenzylation during synthesis.HPLC, LC-MS
1,4-bis-Boc-piperazine (By-product)Over-protection of the piperazine ring.HPLC, LC-MS
(S)-2-(Hydroxymethyl)piperazine (Degradation/By-product)Cleavage of the Boc group under acidic conditions.HPLC, LC-MS
Residual Solvents (e.g., Methanol, Dichloromethane) (Process-Related)Incomplete removal after reaction or purification.GC-MS, ¹H NMR
Water (Process-Related)Incomplete drying of the product.Karl Fischer Titration, ¹H NMR

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: Boc Deprotection for Impurity Confirmation

This protocol can be used to intentionally remove the Boc group to confirm the presence of the unprotected piperazine impurity by comparing retention times in HPLC.

  • Dissolve a small amount of this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected product as its TFA salt.

  • Analyze the resulting product by HPLC and compare the retention time with the suspected impurity peak in the original sample.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting_Workflow Impurity Troubleshooting Workflow for this compound cluster_0 Problem Identification cluster_1 Categorization & Root Cause Analysis cluster_2 Corrective Actions cluster_3 Verification Start Impurity Detected in Analysis (HPLC, GC-MS, etc.) Identify_Impurity Identify Impurity (Mass, Retention Time, etc.) Start->Identify_Impurity Categorize Categorize Impurity Identify_Impurity->Categorize Process_Related Process-Related (Starting Material, By-product, Solvent) Categorize->Process_Related Process Degradation Degradation (Acid/Base, Heat, Light) Categorize->Degradation Degradation Enantiomeric Enantiomeric Categorize->Enantiomeric Enantiomeric Optimize_Synthesis Optimize Synthesis (Stoichiometry, Temp, Time) Process_Related->Optimize_Synthesis Modify_Workup Modify Workup/Purification (Avoid Acid, Better Drying, Recrystallization) Process_Related->Modify_Workup Degradation->Modify_Workup Improve_Storage Improve Storage Conditions (Inert atmosphere, Low Temp) Degradation->Improve_Storage Chiral_Purification Chiral Purification Enantiomeric->Chiral_Purification Reanalyze Re-analyze Purified Product Optimize_Synthesis->Reanalyze Modify_Workup->Reanalyze Improve_Storage->Reanalyze Chiral_Purification->Reanalyze End Impurity Within Acceptable Limits Reanalyze->End

Caption: A logical workflow for identifying, categorizing, and resolving impurity issues.

Technical Support Center: Optimizing Reaction Conditions for (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield in the Reduction of (S)-4-Boc-piperazine-2-carboxylic acid or its Ester

  • Question: My reduction of the carboxylic acid/ester starting material to the desired alcohol is resulting in a low yield. What are the possible reasons and how can I improve it?

  • Answer: Low yields in this reduction step, typically performed with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), can be attributed to several factors:

    • Incomplete Reaction: The reduction of amides and esters can sometimes be sluggish. Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, you can try extending the reaction time or moderately increasing the temperature.

    • Degradation of the Reducing Agent: LiAlH₄ is highly reactive and moisture-sensitive. Ensure you are using a fresh, high-quality reagent and that your solvent (e.g., THF) is anhydrous.

    • Complex Work-up Procedure: The quenching and work-up of LiAlH₄ reactions can be challenging and may lead to product loss. A careful, sequential addition of water and a sodium hydroxide solution is crucial for forming a filterable aluminum salt slurry.

    • Side Reactions: Although LiAlH₄ is a powerful reducing agent, side reactions can occur. The formation of iminium intermediates during amide reduction is a known pathway.

Issue 2: Formation of Di-Boc Protected Piperazine Byproduct

  • Question: I am observing a significant amount of 1,4-di-Boc-2-(hydroxymethyl)piperazine as a byproduct during the Boc-protection step. How can I favor the formation of the mono-Boc product?

  • Answer: The formation of the di-substituted byproduct is a common challenge due to the similar reactivity of both nitrogen atoms in the piperazine ring. To enhance selectivity for mono-protection, consider the following strategies:

    • Use of Excess Piperazine: Employing a large excess of the starting piperazine derivative (e.g., (S)-2-(hydroxymethyl)piperazine) can statistically favor the reaction of the Boc-anhydride with the more abundant unprotected piperazine.

    • Slow Addition of Boc-Anhydride: Adding a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise to the piperazine solution, especially at a controlled temperature (e.g., 0 °C), can help minimize the formation of the di-protected species.

    • Reaction Conditions: Carefully controlling the reaction stoichiometry (aiming for a 1:1 molar ratio of piperazine to Boc₂O) and temperature is critical.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am facing challenges in purifying this compound. What are the recommended purification techniques?

  • Answer: The target compound is a polar amino alcohol, which can present purification difficulties due to its high polarity and potential for strong interactions with silica gel.

    • Column Chromatography: This is a common method for purification. To mitigate streaking and improve separation on silica gel, it is advisable to use a polar solvent system. Additionally, adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help to reduce tailing.

    • Recrystallization: If the product is a solid, recrystallization can be an effective and scalable purification method. Experiment with different solvent systems to find optimal conditions.

    • Acid-Base Extraction: This technique can be useful for separating the basic product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The product will move to the aqueous layer as its salt, which can then be basified and re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the common synthetic routes to obtain this compound?

    • A1: The most common methods include:

      • Reduction of a Carboxylic Acid or Ester: Starting from a derivative like (S)-4-Boc-piperazine-2-carboxylic acid or its methyl ester and reducing it with a strong hydride agent like LiAlH₄.[1]

      • Boc Protection of a Precursor: Reacting (S)-2-(hydroxymethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).

      • Deprotection of a Benzyl Group: Hydrogenolysis of a precursor like (S)-4-benzyl-1-Boc-2-(hydroxymethyl)piperazine using a catalyst such as Palladium on carbon (Pd/C).[2]

  • Q2: What are the recommended solvents for the LiAlH₄ reduction step?

    • A2: Anhydrous ethereal solvents are typically used for LiAlH₄ reductions. Tetrahydrofuran (THF) is a common and effective choice.[1]

  • Q3: Can Sodium Borohydride (NaBH₄) be used for the reduction instead of LiAlH₄?

    • A3: Sodium borohydride is generally not strong enough to reduce esters or carboxylic acids to alcohols.[1] Therefore, LiAlH₄ is the preferred reagent for this transformation.

Product Handling and Storage

  • Q4: What is the appearance and stability of this compound?

    • A4: It is typically a white to off-white solid.[3] For long-term storage, it is recommended to store it at -20°C under an inert atmosphere.[3]

  • Q5: What are the key analytical data for confirming the product's identity?

    • A5: The molecular weight of this compound is 216.28 g/mol , and its molecular formula is C₁₀H₂₀N₂O₃.[3] Confirmation of the structure is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Table 1: Comparison of Synthetic Routes and Conditions

Starting MaterialKey ReagentsSolventTemperatureReaction TimeYieldReference
(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate10% Pd/C, H₂MeOHRoom Temperature3 hours91.82%[2]
L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylateLithium aluminum hydride (LiAlH₄)THF-40°C to RT1 hour>100% (crude)[1]
(R)-2-hydroxymethyl piperazineDi-tert-butyl dicarbonate (Boc)₂O, NaOHDichloromethaneRoom Temperature10-13 hours18%[4]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor

This protocol is based on the synthesis described in the literature.[2]

  • Dissolution: Dissolve (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL) in a suitable reaction flask.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (150 mg) to the solution.

  • Hydrogenation: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon) for 3 hours.

  • Filtration: Upon reaction completion, filter the mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Protocol 2: Synthesis via Reduction of a Carboxylic Acid Ester

This protocol is adapted from a similar reduction of a piperazine dicarboxylate.[1]

  • Inert Atmosphere: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate (2.55 g) in anhydrous THF (70 ml).

  • Cooling: Cool the solution to -40°C using a suitable cooling bath.

  • LiAlH₄ Addition: Slowly add a solution of Lithium aluminum hydride (1M in THF, 26 ml) to the cooled solution via the dropping funnel.

  • Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (1 ml), 2N sodium hydroxide solution (1 ml), and then water (2 ml).

  • Filtration and Concentration: Filter the resulting slurry and concentrate the filtrate in vacuo to obtain the crude product.

Mandatory Visualization

experimental_workflow_hydrogenolysis start Start dissolve Dissolve (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate in MeOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Stir under H2 atmosphere for 3h at RT add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate under reduced pressure filter->concentrate end End: this compound concentrate->end

Caption: Experimental workflow for the synthesis of this compound via hydrogenolysis.

troubleshooting_low_yield problem Low Yield in Reduction Step cause1 Incomplete Reaction problem->cause1 cause2 Degraded Reducing Agent problem->cause2 cause3 Product Loss During Work-up problem->cause3 solution1 Monitor reaction by TLC/LC-MS Extend reaction time or increase temperature cause1->solution1 solution2 Use fresh, high-quality LiAlH4 Ensure anhydrous solvent cause2->solution2 solution3 Optimize quenching procedure Careful sequential addition of H2O and NaOH cause3->solution3

Caption: Troubleshooting logic for addressing low yields in the reduction step.

References

Technical Support Center: Troubleshooting Boc-Deprotection of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Boc-deprotection of (S)-1-Boc-2-(hydroxymethyl)piperazine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Boc-deprotection of this compound is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Acid: The stoichiometry of the acid is crucial. Ensure you are using a sufficient excess of the acidic reagent. For trifluoroacetic acid (TFA), a common condition is 25-50% v/v in a solvent like dichloromethane (DCM).[1][2] For hydrochloric acid (HCl), 4M in dioxane is a standard reagent.[3]

  • Short Reaction Time: While many Boc deprotections are rapid, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Low Temperature: Reactions are typically run at room temperature. If the reaction is sluggish, a slight increase in temperature might be beneficial, but proceed with caution as it can also promote side reactions.

  • Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.

Q2: I am observing significant side product formation during the deprotection. What are the likely side reactions and how can they be minimized?

A2: The primary side reaction in Boc deprotection is the formation of a tert-butyl cation, which is a reactive electrophile.[4][5][6] This can lead to:

  • Alkylation of Nucleophiles: The tert-butyl cation can alkylate any nucleophilic species present in the reaction mixture. In the case of this compound, the hydroxyl group or the newly deprotected secondary amine on another molecule could be alkylated. To mitigate this, consider adding a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[7]

  • Formation of tert-Butyl Ethers: The hydroxyl group on your substrate could be particularly susceptible to alkylation by the tert-butyl cation, forming a tert-butyl ether. Using milder deprotection conditions or a different acidic reagent might be necessary if this is a significant issue.

Q3: What is the best work-up procedure to isolate the deprotected (S)-2-(hydroxymethyl)piperazine?

A3: A standard work-up procedure involves several key steps:

  • Removal of Volatiles: After the reaction is complete, the excess acid and solvent should be removed under reduced pressure.

  • Basification: The residue, which is the salt of your product (e.g., trifluoroacetate or hydrochloride), needs to be neutralized. This is typically done by dissolving the residue in water and adding a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.[3]

  • Extraction: The free amine can then be extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Drying and Concentration: The combined organic extracts should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the final product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient acid concentration or reaction time.Increase the equivalents of acid or prolong the reaction time. Monitor by TLC or LC-MS.
Poor solubility of starting material.Try a different solvent system in which the starting material is more soluble.
Low Yield Product loss during aqueous work-up.Ensure the aqueous layer is sufficiently basic before extraction. Perform multiple extractions with an appropriate organic solvent.
Formation of a water-soluble salt.If the product salt is water-soluble, consider evaporating the reaction mixture to dryness and using the crude salt directly in the next step, if possible.
Side reactions consuming the product.Use scavengers to trap the tert-butyl cation. Consider milder deprotection conditions (e.g., lower temperature, different acid).
Presence of Impurities Alkylation by tert-butyl cation.Add a scavenger like anisole or thioanisole to the reaction.
Incomplete removal of the Boc group.Optimize reaction conditions for complete deprotection (see "Incomplete Reaction").
Degradation of the product.Use milder deprotection conditions or shorter reaction times. Ensure the work-up is performed promptly after the reaction is complete.

Quantitative Data Summary

The choice of deprotection agent can significantly impact the reaction outcome. The following table provides a general comparison of the two most common methods. Please note that optimal conditions and results will be substrate-dependent.

Parameter TFA in DCM HCl in Dioxane
Typical Concentration 20-50% (v/v)4 M
Reaction Time 30 minutes - 4 hours30 minutes - 3 hours
Typical Yield Generally high (>90%)Generally high (>90%)
Product Form Trifluoroacetate salt (often an oil)Hydrochloride salt (often a crystalline solid)
Key Considerations Highly corrosive, requires careful handling.Can be purchased as a stable solution. The hydrochloride salt is often easier to handle and purify by crystallization.

Experimental Protocols

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected (S)-2-(hydroxymethyl)piperazine.[3]

Protocol 2: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

Visualizations

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Piperazine cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products & Byproducts Boc_Piperazine This compound Protonation Protonation of Carbonyl Boc_Piperazine->Protonation + H⁺ Acid Acid (TFA or HCl) Fragmentation Formation of Carbamic Acid and tert-Butyl Cation Protonation->Fragmentation Decarboxylation Decarboxylation Fragmentation->Decarboxylation tBu tert-Butyl Cation Fragmentation->tBu Byproduct Deprotected_Piperazine (S)-2-(hydroxymethyl)piperazine (as salt) Decarboxylation->Deprotected_Piperazine Final Product CO2 CO₂ Decarboxylation->CO2 Byproduct

Caption: Acid-catalyzed Boc-deprotection mechanism.

Troubleshooting_Workflow Start Boc-Deprotection Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Standard Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Check_Yield Check Yield and Purity Workup->Check_Yield Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Increase_Time->Monitor Increase_Acid->Monitor Success Successful Deprotection Check_Yield->Success Acceptable Low_Yield Low Yield / Impurities Check_Yield->Low_Yield Unacceptable Optimize_Workup Optimize Work-up Low_Yield->Optimize_Workup Add_Scavenger Add Scavenger Low_Yield->Add_Scavenger Milder_Conditions Use Milder Conditions Low_Yield->Milder_Conditions Optimize_Workup->Start Add_Scavenger->Start Milder_Conditions->Start

Caption: Troubleshooting workflow for Boc-deprotection.

References

Technical Support Center: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (S)-1-Boc-2-(hydroxymethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts depend on the synthetic route.

  • When using di-tert-butyl dicarbonate (Boc)₂O for protection of (S)-2-(hydroxymethyl)piperazine: The major byproduct is the di-protected piperazine, (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine. Unreacted (S)-2-(hydroxymethyl)piperazine may also be present.

  • When synthesizing from (S)-4-benzyl-1-Boc-2-(hydroxymethyl)piperazine via debenzylation: Incomplete reaction can lead to the presence of the starting material as an impurity.

  • When preparing via reduction of a carboxylic acid or ester precursor with a hydride reagent (e.g., LiAlH₄): Incomplete reduction may result in residual starting material.

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A suitable mobile phase for analyzing the reaction mixture would be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The disappearance of the starting material and the appearance of the product spot can be visualized using a suitable stain, such as potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What is a general strategy for purifying crude this compound?

A3: A common purification strategy involves a multi-step approach:

  • Aqueous Workup: An initial extractive workup can remove some impurities. Washing the organic layer with a dilute acidic solution can help remove any unreacted piperazine starting material.

  • Removal of Di-Boc Byproduct: The di-Boc byproduct is generally less polar than the desired mono-Boc product. An extractive workup or a crystallization step can be effective in separating these.

  • Column Chromatography: For high purity, column chromatography is often necessary. A silica gel column with a gradient elution of methanol in dichloromethane or ethyl acetate in hexanes is typically effective.

Troubleshooting Guides

Issue 1: Presence of Di-Boc Byproduct After Synthesis

Question: My crude product shows a significant amount of the di-Boc protected byproduct, (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine. How can I remove it?

Answer: The di-Boc byproduct is less polar than the desired mono-Boc product. You can address this issue using one of the following methods:

  • Extractive Workup: A carefully controlled liquid-liquid extraction can be effective. A detailed protocol is provided in the "Experimental Protocols" section.

  • Column Chromatography: This is a very effective method for separating the mono- and di-Boc species. A detailed protocol is provided in the "Experimental Protocols" section.

  • Crystallization: In some cases, crystallization can be used to selectively precipitate the desired product or the byproduct. A protocol for crystallization of a similar compound is provided in the "Experimental Protocols" section.

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My analytical data (TLC/HPLC/NMR) indicates the presence of unreacted starting material in my crude product. What should I do?

Answer: The presence of starting material indicates an incomplete reaction. Here are some troubleshooting steps:

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. For Boc protection, ensure you are not using a large excess of (Boc)₂O, which can favor di-protection.

  • Reaction Temperature: The reaction temperature may need to be optimized. For sluggish reactions, a moderate increase in temperature may be necessary.

  • Purification: If the amount of starting material is small, it can often be removed by column chromatography. Unreacted (S)-2-(hydroxymethyl)piperazine can be removed by an acidic wash during the workup.

Issue 3: Difficulty in Purifying the Product to >98% Purity

Question: I am struggling to achieve high purity of this compound, even after column chromatography. What could be the issue?

Answer: Achieving high purity can be challenging. Consider the following:

  • Choice of Stationary and Mobile Phase: For column chromatography, ensure you are using an appropriate solvent system. A shallow gradient elution can improve separation. You may also consider using a different stationary phase, such as basic alumina, which can sometimes provide better separation for amines.

  • Co-eluting Impurities: It is possible that you have a byproduct with a similar polarity to your desired product. In this case, you may need to try a different chromatographic technique, such as reverse-phase HPLC, or consider derivatization to alter the polarity of your compound for better separation.

  • Product Stability: Ensure your product is stable under the purification conditions. Prolonged exposure to silica gel, which is slightly acidic, can sometimes cause degradation of acid-labile groups like the Boc group. Using a neutralized silica gel or a different stationary phase might be beneficial.

Data Presentation

Table 1: Analytical Data for this compound and Key Byproducts

CompoundMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound 216.28~1.45 (s, 9H), 2.6-3.0 (m, 5H), 3.4-3.9 (m, 4H)~28.4, 45.6, 47.0, 51.2, 63.8, 80.1, 155.5
(S)-1,4-di-Boc-2-(hydroxymethyl)piperazine316.39~1.46 (s, 18H), 2.8-4.2 (m, 9H)~28.4, 40-50 (multiple signals), 63-65, 80-81, 154-155
(S)-2-(hydroxymethyl)piperazine116.16Signals for piperazine and hydroxymethyl protonsSignals in the range of ~45-65 ppm

Note: NMR data for the (R)-enantiomer is used as a close approximation for the (S)-enantiomer and its di-Boc derivative.

Table 2: Typical Purification Outcomes for this compound Synthesis

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Extractive Workup70-85%85-95%>90%
Column Chromatography85-95%>98%70-85%
Crystallization90-95%>98.5%80-90%

Note: Data is compiled from general procedures for similar compounds and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Di-Boc Byproduct
  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with a 1M aqueous solution of citric acid or dilute HCl to remove any unreacted piperazine.

  • To remove the di-Boc byproduct, wash the organic layer with a dilute aqueous base, such as 0.5 M NaOH. The more acidic N-H of the mono-Boc product can be deprotonated and partitioned into the aqueous layer, while the less acidic di-Boc byproduct remains in the organic layer.

  • Separate the organic layer containing the di-Boc byproduct.

  • Acidify the aqueous layer with 1M HCl to a pH of ~7-8 and extract the desired mono-Boc product with fresh DCM or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the partially purified product.

Protocol 2: Column Chromatography for Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate).

  • Procedure:

    • Prepare a column with silica gel slurried in the initial, less polar mobile phase.

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product. The di-Boc byproduct will elute first, followed by the desired mono-Boc product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Crystallization (Adapted from a similar procedure)
  • Dissolve the crude product (after initial workup) in a minimal amount of a suitable hot solvent, such as ethyl acetate or isopropanol.

  • Slowly add a non-polar solvent, such as n-hexane, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Mandatory Visualization

Byproduct_Removal_Workflow start Crude Product (this compound, di-Boc byproduct, unreacted piperazine) acid_wash Acidic Wash (e.g., 1M Citric Acid) start->acid_wash base_extraction Basic Extraction (e.g., 0.5M NaOH) acid_wash->base_extraction Organic Layer to byproduct1 Unreacted Piperazine (in aqueous layer) acid_wash->byproduct1 Removes chromatography Column Chromatography (Silica Gel) base_extraction->chromatography Aqueous Layer (re-extracted) to byproduct2 Di-Boc Byproduct (in organic layer) base_extraction->byproduct2 Removes pure_product Pure this compound chromatography->pure_product Yields byproduct3 Separated Byproducts chromatography->byproduct3 Separates

Caption: Workflow for the purification of this compound.

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-Boc-2-(hydroxymethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization issues during their experiments with this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single, pure enantiomer, in this case, the (S)-isomer, into a mixture containing both the (S) and (R) enantiomers. For pharmaceutical applications, the biological activity of a molecule is often dependent on its specific three-dimensional structure. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of therapeutic activity. Therefore, maintaining the enantiomeric purity of this compound throughout synthetic manipulations is critical.

Q2: What are the primary causes of racemization for this compound?

A2: Racemization of this compound can be initiated by several factors, primarily related to the lability of the proton on the chiral carbon (C2). The primary causes include:

  • Basic Conditions: Strong bases can deprotonate the chiral center, leading to the formation of a planar, achiral enolate or a related intermediate, which upon reprotonation can yield a mixture of both enantiomers.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, increasing the rate of conversion to the undesired enantiomer.[1]

  • Acidic Conditions: While less common for this specific structure, certain acidic conditions, particularly with prolonged exposure or at high temperatures, can potentially contribute to racemization.

  • Certain Reagents: Some reagents used in subsequent synthetic steps, such as coupling agents in peptide synthesis if the hydroxymethyl group is oxidized to a carboxylic acid, can promote racemization through the formation of reactive intermediates.[1]

Q3: At which stages of my experimental workflow is racemization most likely to occur?

A3: Racemization is most likely to occur during synthetic transformations that involve either the chiral center itself or adjacent functional groups. Key stages to monitor closely are:

  • Functionalization of the secondary amine (N4): Reactions at the N4 position, especially if they involve strong bases or high temperatures, can create an environment conducive to racemization at the C2 position.

  • Modification of the hydroxymethyl group: Any reaction involving the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, followed by subsequent reactions, should be carefully controlled.

  • Deprotection of the Boc group: While typically stable, harsh deprotection conditions (e.g., strong acids and high heat) could potentially lead to some degree of racemization, although this is less common.

  • Purification: Chromatography on acidic media like silica gel can sometimes lead to racemization of sensitive compounds.

  • Storage: Long-term storage under non-optimal conditions (e.g., at room temperature or in non-inert atmospheres) may lead to slow degradation and potential epimerization.[2]

Troubleshooting Guides

Problem: Loss of enantiomeric purity detected after a reaction.

Initial Assessment:

  • Confirm the loss of purity: Re-analyze the starting material and the product using a validated chiral HPLC method to confirm that the racemization occurred during the reaction.

  • Review the reaction conditions: Carefully examine all reagents, solvents, temperatures, and reaction times used.

Troubleshooting Workflow:

G start Racemization Detected check_base Was a strong, non-hindered base used (e.g., TEA, NaOH)? start->check_base use_hindered_base Solution: Switch to a hindered base (e.g., DIPEA, 2,4,6-collidine). check_base->use_hindered_base Yes check_temp Was the reaction run at elevated temperature? check_base->check_temp No end Problem Resolved use_hindered_base->end lower_temp Solution: Run the reaction at a lower temperature (e.g., 0°C to RT). check_temp->lower_temp Yes check_reagents Are you using coupling reagents (if applicable)? check_temp->check_reagents No lower_temp->end reagent_additive Solution: Use racemization-suppressing additives (e.g., HOBt, Oxyma) or switch to a modern coupling reagent (e.g., HATU, COMU). check_reagents->reagent_additive Yes check_time Was the reaction time unnecessarily long? check_reagents->check_time No reagent_additive->end optimize_time Solution: Optimize the reaction time by monitoring with TLC or LC-MS. check_time->optimize_time Yes check_time->end No optimize_time->end

Caption: Troubleshooting workflow for racemization.

Quantitative Data on Factors Influencing Racemization

The following table provides illustrative data on how different reaction conditions can affect the enantiomeric excess (e.e.) of a chiral N-Boc protected amine during a typical synthetic transformation. Note that these are representative values and the actual degree of racemization will depend on the specific substrate and reaction.

FactorCondition A% e.e. (A)Condition B% e.e. (B)
Base Triethylamine (TEA)85%Diisopropylethylamine (DIPEA)>98%
Temperature 50°C90%0°C to Room Temp>99%
Coupling Reagent DCC alone88%HATU>99%
Solvent Polar Protic (e.g., EtOH)92%Aprotic (e.g., DCM, THF)>98%

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a general method for determining the enantiomeric purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as a Daicel Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or similar cellulose-based column, is often effective for this class of compounds.[3]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common mobile phase for normal phase chiral separations. A typical starting gradient could be 95:5 (n-hexane:IPA). The ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess (% e.e.) can be calculated using the formula: % e.e. = [((Area_S - Area_R) / (Area_S + Area_R))] x 100.

Protocol 2: General Procedure to Minimize Racemization During N-Alkylation

This protocol describes a general method for the N-alkylation of the secondary amine of this compound while minimizing racemization.

  • Materials:

    • This compound (1.0 eq)

    • Alkylating agent (e.g., alkyl halide, 1.1 eq)

    • Hindered base (e.g., DIPEA, 1.5 eq)

    • Anhydrous aprotic solvent (e.g., DMF or ACN)

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in the anhydrous solvent in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add the DIPEA dropwise to the cooled solution.

    • Slowly add the alkylating agent to the mixture.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Analyze the enantiomeric purity of the final product using the chiral HPLC method described above.

Mechanism of Racemization

The most common mechanism for base-catalyzed racemization at the C2 position of this compound involves the formation of a planar intermediate.

Caption: Base-catalyzed racemization mechanism.

Disclaimer: The information provided in this technical support center is for guidance purposes only. The experimental conditions and protocols should be considered as starting points and may require optimization for specific applications. It is the responsibility of the user to ensure the safety and validity of their experimental work.

References

Technical Support Center: Purity Assessment of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of (S)-1-Boc-2-(hydroxymethyl)piperazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when assessing the purity of this compound?

A1: The primary quality attributes to consider are:

  • Chemical Purity: The percentage of the desired compound in the sample, excluding impurities and residual solvents.

  • Chiral Purity (Enantiomeric Excess): The proportion of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification processes.

  • Related Substances: Identification and quantification of any impurities from starting materials, by-products, or degradation products.

Q2: Which analytical techniques are most suitable for purity assessment of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the determination of chemical purity and related substances.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess.

  • Gas Chromatography (GC): For the quantification of residual solvents.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method to determine purity without a reference standard of the compound itself.[1][2]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) for the identification of impurities.

Q3: What are the most common impurities I should look for?

A3: Based on the common synthetic routes starting from (S)-piperazine-2-carboxylic acid, potential impurities include:

  • (R)-1-Boc-2-(hydroxymethyl)piperazine: The unwanted enantiomer.

  • Unreacted (S)-piperazine-2-carboxylic acid: The starting material.

  • Di-Boc protected piperazine: A potential by-product of the Boc-protection step.

  • Degradation products: Resulting from instability during synthesis or storage.

Q4: My chiral HPLC separation is showing poor resolution between the enantiomers. What should I do?

A4: Poor resolution in chiral HPLC can be addressed by:

  • Optimizing the mobile phase: Adjust the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane).

  • Lowering the column temperature: This can sometimes enhance the chiral recognition and improve separation.

  • Reducing the flow rate: A lower flow rate can increase the interaction time with the chiral stationary phase, leading to better resolution.

  • Ensuring column integrity: The column may be degraded or contaminated. Flushing or replacing the column might be necessary.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Problem Possible Cause Suggested Solution
Peak Tailing 1. Interaction with residual silanols on the column. 2. Mobile phase pH is close to the pKa of the analyte. 3. Column overload.1. Use a highly end-capped column or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Reduce the injection volume or sample concentration.
Broad Peaks 1. Large extra-column volume. 2. Column contamination or degradation. 3. Mobile phase flow rate is too low.1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Flush the column with a strong solvent or replace it if necessary. 3. Increase the flow rate to an optimal level for the column dimensions.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Air bubbles in the system.1. Use fresh, high-purity solvents for the mobile phase and sample diluent. 2. Implement a needle wash step in the autosampler sequence and inject a blank solvent run. 3. Degas the mobile phase thoroughly before use.
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Fluctuations in column temperature.1. Ensure the mobile phase is well-mixed and cover the solvent reservoirs. 2. Check all fittings for leaks, especially between the pump and the injector. 3. Use a column oven to maintain a stable temperature.
Chiral HPLC for Enantiomeric Purity
Problem Possible Cause Suggested Solution
No Separation of Enantiomers 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase.1. Ensure you are using a suitable CSP for this class of compounds (e.g., a polysaccharide-based column like Chiralpak). 2. For normal phase chiral chromatography, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Optimize the ratio.
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase. 2. Sample solvent is too strong.1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for basic analytes). 2. Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Results 1. Column not equilibrated. 2. Changes in mobile phase composition due to evaporation.1. Equilibrate the column with the mobile phase for a sufficient time before injecting the sample. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Chemical Purity Assessment
  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: HPLC with UV detector.

  • Column: Chiralpak IC-3 (or equivalent cellulose-based chiral stationary phase), 4.6 x 250 mm, 3 µm particle size.

  • Mobile Phase: n-Hexane: Isopropyl Alcohol (IPA): Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 3: GC-FID for Residual Solvent Analysis
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 1 mL of a suitable solvent (e.g., DMSO).

Quantitative Data Summary

Table 1: Typical Chromatographic Parameters

ParameterRP-HPLC (Purity)Chiral HPLC (Enantiomeric Excess)
Analyte This compound(S)- and (R)-1-Boc-2-(hydroxymethyl)piperazine
Typical Retention Time ~12.5 min(S)-enantiomer: ~15 min (R)-enantiomer: ~17 min
Resolution (Rs) between enantiomers N/A> 2.0
Limit of Detection (LOD) ~0.05%~0.05%
Limit of Quantification (LOQ) ~0.15%~0.15%

Note: These values are illustrative and may vary depending on the specific instrumentation and conditions.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve RP_HPLC RP-HPLC for Chemical Purity Dissolve->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Dissolve->Chiral_HPLC GC_HS GC-HS for Residual Solvents Dissolve->GC_HS qNMR qNMR for Absolute Purity Dissolve->qNMR Purity_Data Chemical Purity (%) RP_HPLC->Purity_Data EE_Data Enantiomeric Excess (%) Chiral_HPLC->EE_Data Solvent_Data Residual Solvents (ppm) GC_HS->Solvent_Data Absolute_Purity_Data Absolute Purity (%) qNMR->Absolute_Purity_Data Report Certificate of Analysis Purity_Data->Report EE_Data->Report Solvent_Data->Report Absolute_Purity_Data->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem Chromatographic Problem Tailing Peak Tailing Problem->Tailing e.g. Drift Retention Time Drift Problem->Drift e.g. Noise Noisy Baseline Problem->Noise e.g. C1 Check Mobile Phase pH Tailing->C1 C2 Reduce Sample Load Tailing->C2 C3 Check Column Health Tailing->C3 Broad Broad Peaks Split Split Peaks R1 Check for Leaks Drift->R1 R2 Ensure Temperature Stability Drift->R2 Fluctuation Fluctuating Retention Times B1 Degas Mobile Phase Noise->B1 B2 Check Detector Lamp Noise->B2 Drift_Baseline Baseline Drift Ghost_Peaks Ghost Peaks

Caption: Logical troubleshooting approach for common HPLC issues.

References

Validation & Comparative

Comparative Analysis of 13C NMR Data for (S)-1-Boc-2-(hydroxymethyl)piperazine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the precise chemical structure of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides a comparative analysis of the 13C NMR data for (S)-1-Boc-2-(hydroxymethyl)piperazine and structurally related N-Boc protected heterocyclic amines. The inclusion of experimental data and protocols will aid in the interpretation of spectra and the confirmation of compound identity.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and a selection of analogous compounds. The data is compiled from various sources and is presented to highlight the influence of substituents on the chemical shifts of the piperazine ring and the Boc protecting group. All spectra were recorded in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

CompoundBoc C=OBoc C(CH₃)₃Boc C(CH₃)₃Piperazine/Piperidine CarbonsOther
This compound (Expected) ~155~80~28.4C2: ~55, C3: ~45, C5: ~46, C6: ~41CH₂OH: ~65
tert-Butyl piperazine-1-carboxylate154.979.528.544.0 (C2, C6), 45.0 (C3, C5)-
(S)-1-N-Boc-2-methylpiperazine154.779.328.5C2: 48.5, C3: 46.5, C5: 45.9, C6: 41.9CH₃: 18.9
tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate155.180.028.6C2: 50.8, C3: 29.7, C4: 25.5, C5: 19.7, C6: 39.9Thiophene: 145.5, 126.9, 124.4, 124.3
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate[1]155.580.128.5C2: 51.7, C3: 29.8, C4: 25.4, C5: 19.4, C6: 40.3Pyridine: 148.5, 147.8, 135.3, 134.6, 123.8[1]

Note: The chemical shifts for the target compound, this compound, are estimated based on the data from the analogous compounds. The actual experimental values may vary slightly.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for acquiring 13C NMR spectra of N-Boc protected piperazines and similar organic molecules.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The experiment is a standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

  • A 30-degree pulse angle is commonly used.

  • The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • A sufficient number of scans (e.g., 1024 or more) are acquired to achieve an adequate signal-to-noise ratio, due to the low natural abundance of the 13C isotope.[2]

  • A relaxation delay (d1) of 2 seconds is typically employed between scans.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1.0 Hz) to improve the signal-to-noise ratio.

  • The spectrum is Fourier transformed.

  • The phase and baseline of the spectrum are corrected manually.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Correlation

The following diagram illustrates the chemical structure of this compound and the expected correlation of each carbon atom to its respective region in the 13C NMR spectrum.

G cluster_mol This compound cluster_shifts Expected 13C NMR Chemical Shift (ppm) C2 C3 C2->C3 CH2OH_C C2->CH2OH_C N4 C3->N4 C5 N4->C5 C6 C5->C6 N1 C6->N1 N1->C2 Boc_C N1->Boc_C Boc_O Boc_C->Boc_O =O Boc_OC Boc_C->Boc_OC Boc_CH3_1 Boc_OC->Boc_CH3_1 Boc_CH3_2 Boc_OC->Boc_CH3_2 Boc_CH3_3 Boc_OC->Boc_CH3_3 lab_C2 shift_piperazine ~40-55 lab_C2->shift_piperazine lab_C3 lab_C3->shift_piperazine lab_N4 lab_C5 lab_C5->shift_piperazine lab_C6 lab_C6->shift_piperazine lab_N1 lab_CH2OH shift_CH2OH ~65 lab_CH2OH->shift_CH2OH lab_Boc_CO shift_CO ~155 lab_Boc_CO->shift_CO lab_Boc_qC shift_qC ~80 lab_Boc_qC->shift_qC lab_Boc_CH3 shift_CH3 ~28.4 lab_Boc_CH3->shift_CH3

Caption: Correlation of carbon atoms in this compound to their expected 13C NMR chemical shifts.

References

A Comparative Analysis of (S)- and (R)-1-Boc-2-(hydroxymethyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomers (S)- and (R)-1-Boc-2-(hydroxymethyl)piperazine are pivotal chiral building blocks in the synthesis of a wide array of pharmacologically active molecules. Their stereochemistry plays a crucial role in determining the ultimate biological activity and selectivity of the final drug candidates. This guide provides a comparative overview of these two enantiomers, focusing on their distinct applications, supported by physicochemical data and synthetic protocols.

Physicochemical Properties

The fundamental physicochemical properties of the (S)- and (R)-enantiomers are summarized below. While properties like molecular weight and formula are identical, their stereochemistry leads to distinct optical rotations.

Property(S)-1-Boc-2-(hydroxymethyl)piperazine(R)-1-Boc-2-(hydroxymethyl)piperazine
CAS Number 109431-77-0314741-33-4
Molecular Formula C10H20N2O3C10H20N2O3
Molecular Weight 216.28 g/mol 216.28 g/mol
Appearance White to off-white solid or powderWhite to off-white solid or powder
Purity Typically ≥98%Typically ≥98%
Optical Rotation [α]D/20 -15.0±2.0°, c=1 in methanol[α]D/20 +15.0±2.0°, c=1 in methanol

Role in the Synthesis of Bioactive Molecules

The distinct spatial arrangement of the hydroxymethyl group in the (S)- and (R)-enantiomers makes them suitable for different synthetic pathways, leading to compounds with unique therapeutic applications.

This compound is a key intermediate in the synthesis of various drug candidates. Its specific stereoconfiguration is often essential for achieving the desired interaction with biological targets.

(R)-1-Boc-2-(hydroxymethyl)piperazine , conversely, is utilized in the synthesis of other distinct therapeutic agents where the opposite stereochemistry is required for efficacy. The choice between the (S) and (R) enantiomer is a critical decision in drug design and development, influencing the final compound's potency and safety profile.

Experimental Protocols

General Synthetic Workflow for Chiral 1-Boc-2-(hydroxymethyl)piperazine

The synthesis of enantiomerically pure 1-Boc-2-(hydroxymethyl)piperazine often involves the chiral resolution of a racemic mixture or an asymmetric synthesis approach. Below is a generalized workflow.

cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_final_product Final Product Isolation racemic_piperazine Racemic 2-(hydroxymethyl)piperazine boc_protection Boc Protection racemic_piperazine->boc_protection Boc2O, Solvent racemic_boc Racemic 1-Boc-2-(hydroxymethyl)piperazine boc_protection->racemic_boc diastereomer_formation Diastereomeric Salt Formation racemic_boc->diastereomer_formation chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) chiral_acid->diastereomer_formation separation Fractional Crystallization or Chromatography diastereomer_formation->separation s_diastereomer (S)-Diastereomer Salt separation->s_diastereomer r_diastereomer (R)-Diastereomer Salt separation->r_diastereomer base_treatment_s Base Treatment s_diastereomer->base_treatment_s base_treatment_r Base Treatment r_diastereomer->base_treatment_r s_enantiomer This compound base_treatment_s->s_enantiomer r_enantiomer (R)-1-Boc-2-(hydroxymethyl)piperazine base_treatment_r->r_enantiomer

Caption: General workflow for the synthesis and chiral resolution of 1-Boc-2-(hydroxymethyl)piperazine enantiomers.

Protocol: Chiral Resolution of Racemic 1-Boc-2-(hydroxymethyl)piperazine

  • Dissolution: Dissolve racemic 1-Boc-2-(hydroxymethyl)piperazine in a suitable solvent such as methanol or ethanol.

  • Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent (e.g., a derivative of tartaric acid) to the solution.

  • Diastereomeric Salt Formation: Stir the mixture to allow for the formation of diastereomeric salts. One diastereomer will typically be less soluble than the other.

  • Fractional Crystallization: Cool the solution to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration. The specific enantiomer can be obtained from either the crystals or the mother liquor, depending on the resolving agent used.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free enantiomerically pure 1-Boc-2-(hydroxymethyl)piperazine.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure to yield the purified enantiomer.

  • Chiral Purity Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Application in Drug Synthesis: A Logical Overview

The selection of either the (S) or (R) enantiomer is a critical first step in the synthesis of a stereochemically pure drug. The following diagram illustrates this logical relationship.

start Chiral Building Block Selection s_enantiomer This compound start->s_enantiomer r_enantiomer (R)-1-Boc-2-(hydroxymethyl)piperazine start->r_enantiomer synthesis_s Multi-step Synthesis s_enantiomer->synthesis_s synthesis_r Multi-step Synthesis r_enantiomer->synthesis_r drug_s Drug Candidate S synthesis_s->drug_s drug_r Drug Candidate R synthesis_r->drug_r bio_activity_s Specific Biological Activity drug_s->bio_activity_s bio_activity_r Distinct Biological Activity drug_r->bio_activity_r

Caption: The choice of enantiomer dictates the final drug candidate and its biological activity.

A Comparative Guide to the Structural Elucidation of (S)-1-Boc-2-(hydroxymethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for determining the three-dimensional structure of (S)-1-Boc-2-(hydroxymethyl)piperazine and its derivatives. The definitive understanding of a molecule's conformation is paramount in drug discovery and development for predicting its interaction with biological targets. Here, we compare the gold standard, X-ray crystallography, with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico
Information Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConformation in solution, dynamic processes, internuclear distancesConformational landscape, relative energies of conformers, predicted geometries
Resolution AtomicAtomic to near-atomicVaries with method
Throughput Low to mediumHighHigh
Key Advantage Unambiguous 3D structureProvides information on solution-state dynamicsCost-effective and predictive
Key Limitation Requires high-quality single crystalsStructure is an average of conformationsAccuracy depends on the chosen force field or method

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined.

While a crystal structure for this compound is not publicly available, we can examine a closely related structure, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, to illustrate the type of data obtained.

Illustrative Crystallographic Data for a Boc-Piperazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)8.4007(2)
b (Å)16.4716(4)
c (Å)12.4876(3)
β (°)90.948(1)
Volume (ų)1727.71(7)
Z4
ConformationChair
Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of a small organic molecule like a piperazine derivative involves the following steps:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Compound Compound in Solution Evaporation Slow Evaporation Compound->Evaporation Crystal Single Crystal Evaporation->Crystal Mount Mount Crystal Crystal->Mount Diffraction Diffraction Pattern Mount->Diffraction Xray X-ray Source Xray->Mount Process Process Data Diffraction->Process Solve Solve Structure Process->Solve Refine Refine Structure Solve->Refine Structure 3D Structure Refine->Structure

Experimental workflow for X-ray crystallography.

Alternative Methods for Structural Elucidation

While X-ray crystallography is definitive for the solid state, the conformation of a molecule in solution, which is more biologically relevant, can be different. NMR spectroscopy and computational modeling are powerful techniques to investigate solution-state conformations.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities between atoms. This data can be used to deduce the preferred conformation(s) of a molecule in solution. For piperazine derivatives, NMR can be used to determine the chair or boat conformation of the ring and the orientation of substituents.

Illustrative NMR Data for Conformational Analysis

NMR ParameterObservationInterpretation
¹H-¹H Coupling Constants (³JHH)Large diaxial couplings (8-13 Hz)Indicates a chair conformation
NOE ContactsNOE between axial protons on C2 and C6Confirms a chair conformation
Chemical ShiftsDifferent chemical shifts for axial and equatorial protonsReflects different magnetic environments
  • Sample Preparation: A solution of the piperazine derivative is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Data Acquisition: A series of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and NOESY, are performed.

  • Data Analysis: Coupling constants are measured from the ¹H spectrum. NOESY spectra are analyzed to identify through-space correlations, which provide distance restraints.

  • Structure Calculation: The experimental restraints are used in molecular modeling software to calculate a family of structures consistent with the NMR data.

Computational Modeling

Computational chemistry provides a theoretical approach to explore the conformational landscape of a molecule. Methods like molecular mechanics and quantum mechanics can be used to calculate the energies of different conformers and identify the most stable structures.

Illustrative Computational Data for Conformational Analysis

ConformerRelative Energy (kcal/mol)Predicted Population (%)
Chair (equatorial -OH)0.0095
Chair (axial -OH)2.54
Twist-Boat5.0<1
  • Structure Building: A 3D model of the this compound derivative is built using molecular modeling software.

  • Conformational Search: A systematic or random search of the conformational space is performed to identify low-energy conformers.

  • Energy Minimization and Calculation: The geometry of each conformer is optimized, and its energy is calculated using a suitable force field (e.g., MMFF94) or quantum mechanical method (e.g., DFT).

  • Population Analysis: The relative populations of the conformers at a given temperature are calculated based on their energies using the Boltzmann distribution.

Comparative Guide to Analytical HPLC Methods for (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analytical characterization of chiral intermediates like (S)-1-Boc-2-(hydroxymethyl)piperazine is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, presenting experimental data and detailed protocols to aid in method selection and implementation.

Overview of Analytical Approaches

The primary analytical challenge for this compound lies in its chiral nature, necessitating methods that can resolve the (S)-enantiomer from its (R)-enantiomer and other potential impurities. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides a chromophore, making UV detection a viable and accessible approach.[1] For higher sensitivity and structural confirmation, coupling HPLC with mass spectrometry (LC-MS) offers a powerful alternative.[1][2]

This guide will compare two primary methods:

  • Chiral HPLC with UV Detection: A robust method for enantiomeric purity determination.

  • Reversed-Phase HPLC-MS: A sensitive method for purity analysis and impurity identification.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the two primary HPLC methods for the analysis of this compound.

ParameterChiral HPLC-UVReversed-Phase HPLC-MS
Primary Application Enantiomeric PurityPurity, Impurity Profiling
Stationary Phase Chiral (e.g., Chiralpak IC)C18 Reversed-Phase
Detection Method UV-Vis (e.g., 210-230 nm)Mass Spectrometry (ESI+)
Sensitivity ppm levelppb level
Specificity High for enantiomersHigh (based on m/z)
Typical Run Time 15-30 minutes10-20 minutes
Quantitation Yes (with standards)Yes (with standards)
Structural Info LimitedYes (Fragmentation)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on specific instrumentation and analytical requirements.

Method 1: Chiral HPLC with UV Detection

This method is optimized for the enantiomeric separation of this compound.

Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[1][3]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[1][3] The addition of DEA is crucial for improving peak shape and resolution for amine-containing compounds on this type of chiral stationary phase.[3]

  • Flow Rate: 1.0 mL/min[1][3]

  • Column Temperature: 35°C[1][3]

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL[1][3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Reversed-Phase HPLC-MS

This method is suitable for the analysis of purity and the identification of potential impurities.

Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[2]

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40°C[2]

  • Injection Volume: 5 µL[2]

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[2]

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Expected [M+H]⁺ (m/z): 217.15

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in method selection.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase / Diluent Sample->Dissolution Injection Autosampler Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Analytical Workflow for HPLC Analysis

Start Analytical Goal for this compound Goal1 Determine Enantiomeric Purity Start->Goal1 Goal2 Assess Overall Purity & Identify Impurities Start->Goal2 Method1 Chiral HPLC-UV Goal1->Method1 Method2 Reversed-Phase HPLC-MS Goal2->Method2

Method Selection Logic Diagram

References

Determining the Enantiomeric Excess of (S)-1-Boc-2-(hydroxymethyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. (S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block, and verifying its enantiomeric purity is a critical step in its application. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the need for sample derivatization.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile, derivatized enantiomers on a chiral capillary column.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.
Sample Derivatization Not typically required (direct method).Required to enhance volatility and thermal stability.May be required (indirect method with chiral derivatizing agents) or not (with chiral solvating agents).
Instrumentation HPLC system with a chiral column and UV or MS detector.GC system with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Typical Analysis Time 10 - 30 minutes per sample.15 - 45 minutes per sample.5 - 20 minutes per sample for data acquisition.
Resolution Generally provides baseline separation of enantiomers.High resolution is achievable with appropriate derivatization and column selection.Resolution of diastereomeric signals can vary depending on the chiral auxiliary and analyte.
Limit of Detection (LOD) Low (ng to pg range with UV or MS detection).Very low (pg to fg range with FID or MS).Higher (µg to mg range).
Limit of Quantification (LOQ) Low (ng to pg range).Very low (pg to fg range).Higher (µg to mg range).
Advantages - Direct analysis without derivatization- High accuracy and precision- Well-established and robust method- Very high sensitivity- High resolution- Suitable for volatile compounds- Non-destructive- Relatively fast data acquisition- Provides structural information
Disadvantages - Higher cost of chiral columns- May require method development to find a suitable CSP and mobile phase- Requires sample derivatization, which can be time-consuming and introduce errors- Analyte must be thermally stable- Lower sensitivity compared to chromatographic methods- Potential for signal overlap- Chiral auxiliaries can be expensive

Experimental Protocols

The following protocols are proposed based on established methods for the analysis of structurally similar chiral amines and amino alcohols. Optimization of these methods for this compound may be required.

Chiral High-Performance Liquid Chromatography (HPLC)

This direct method is often the preferred approach due to its simplicity and reliability. The selection of the chiral stationary phase is crucial for achieving separation. Based on the analysis of similar N-Boc protected piperidine derivatives, a polysaccharide-based CSP is a promising choice.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic mixture of 1-Boc-2-(hydroxymethyl)piperazine for system suitability and to identify the retention times of both enantiomers.

  • Dilute the sample solution to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100 where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Chiral Gas Chromatography (GC)

This indirect method requires derivatization of the hydroxyl and secondary amine groups to increase the volatility of the analyte.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

Derivatization Procedure (Trifluoroacetylation):

  • Dissolve approximately 1 mg of this compound in 500 µL of dichloromethane in a vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Re-dissolve the residue in 1 mL of dichloromethane for GC analysis.

Chromatographic Conditions:

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C, hold for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

Data Analysis: The % ee is calculated from the peak areas of the two diastereomeric derivatives in the chromatogram using the same formula as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using a chiral solvating agent (CSA) offers a non-destructive method for ee determination. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Procedure with a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol):

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire a proton (¹H) NMR spectrum of the sample.

  • Add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the analyte should split into two sets of peaks for the two enantiomers.

Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomeric complex. % ee = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] x 100 where Integral_S and Integral_R are the integration values of the signals for the complexes of the (S) and (R) enantiomers, respectively.

Workflow for Enantiomeric Excess Determination

ee_determination_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample This compound HPLC Chiral HPLC Sample->HPLC Derivatization Derivatization (for GC) Sample->Derivatization CSA_Addition Addition of Chiral Solvating Agent (for NMR) Sample->CSA_Addition Racemate Racemic Standard Racemate->HPLC Racemate->Derivatization Chromatogram Chromatogram HPLC->Chromatogram GC Chiral GC GC->Chromatogram NMR NMR Spectroscopy Spectrum NMR Spectrum NMR->Spectrum Calculation ee Calculation Chromatogram->Calculation Spectrum->Calculation Result Enantiomeric Excess (%) Calculation->Result Derivatization->GC CSA_Addition->NMR

Caption: General workflow for the determination of enantiomeric excess.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, or NMR Spectroscopy.

  • Chiral HPLC is recommended as the primary method due to its direct nature, high accuracy, and robustness. The proposed method using a Chiralpak IC-3 column provides a strong starting point for method development.

  • Chiral GC offers the highest sensitivity but requires a derivatization step, which adds complexity to the sample preparation. It is a suitable alternative if very low detection limits are required.

  • NMR Spectroscopy with a chiral solvating agent is a rapid and non-destructive technique that is particularly useful for quick checks of enantiomeric purity and for providing structural confirmation. However, it is generally less sensitive than chromatographic methods.

The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For routine quality control, a validated Chiral HPLC method is often the most practical and efficient choice.

A Comparative Guide to the Spectroscopic Properties of (S)-1-Boc-2-(hydroxymethyl)piperazine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for (S)-1-Boc-2-(hydroxymethyl)piperazine, a valuable chiral building block in pharmaceutical synthesis, with its enantiomer and other closely related piperazine derivatives. The information presented herein is intended to aid in the identification, characterization, and quality control of these important synthetic intermediates.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for distinguishing between these structurally similar molecules.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundBoc (9H)Piperazine Ring Protons-CH₂OH-OHSolvent
This compound ~1.4 (s)2.5-3.8 (m)~3.65 (m)broad sCDCl₃
(R)-1-Boc-2-(hydroxymethyl)piperazine [1]1.40 (s)2.58 (m, 1H), 2.82 (m, 3H), 2.92 (bs, 1H), 2.98 (d, 1H), 3.43 (m, 1H), 3.80 (m, 1H)3.65 (m, 2H)Not specifiedDMSO-d₆
1-Boc-3-(hydroxymethyl)piperazine 1.46 (s)2.64-3.01 (br s, 6H), 3.89 (br s, 2H)3.47-3.53 (m, 1H), 3.62-3.67 (m, 1H)2.12 (br s)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundBoc (C(CH₃)₃)Boc (C(CH₃)₃)Piperazine Ring Carbons-CH₂OHSolvent
This compound ~28.4~79.5~40-60~65CDCl₃
(R)-1-Boc-2-(hydroxymethyl)piperazine Data not availableData not availableData not availableData not availableDMSO-d₆
1-Boc-3-(hydroxymethyl)piperazine Data not availableData not availableData not availableData not availableCDCl₃

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundO-H StretchC-H StretchC=O Stretch (Boc)C-O Stretch
This compound ~3400 (broad)~2970, 2870~1690~1050
(R)-1-Boc-2-(hydroxymethyl)piperazine Data not availableData not availableData not availableData not available
1-Boc-3-(hydroxymethyl)piperazine Data not availableData not availableData not availableData not available

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI217.3
(R)-1-Boc-2-(hydroxymethyl)piperazine [1]Not specified217
1-Boc-3-(hydroxymethyl)piperazine Data not availableData not available

Note: The data for this compound is predicted based on typical values for similar compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is suitable for solid or viscous liquid samples.

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid or viscous liquid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

  • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate an electrospray.

  • Use a drying gas (e.g., nitrogen) at an elevated temperature to aid in desolvation.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The mass analyzer is scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Interpret Compare Spectra Identify Structure Data_NMR->Interpret Data_IR->Interpret Data_MS->Interpret

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial for the development of enantiomerically pure drugs. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Synthetic Strategies at a Glance

Two common and effective strategies for the synthesis of this compound involve:

  • Route 1: Catalytic Hydrogenation for Deprotection. This approach utilizes a precursor with a benzyl protecting group on one of the piperazine nitrogens, which is subsequently removed via catalytic hydrogenation.

  • Route 2: Reduction of a Carboxylate Precursor. This method involves the reduction of a carboxylic acid ester at the C2 position of the piperazine ring to the corresponding primary alcohol.

The following diagram illustrates the logical flow of these two synthetic pathways.

G cluster_0 Route 1: Deprotection cluster_1 Route 2: Reduction A (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate B This compound A->B H2, 10% Pd/C Methanol, rt, 3h C (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate D This compound C->D LiAlH4 THF, -40°C to rt, 1h

Caption: Comparative workflow of two synthetic routes to this compound.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: DeprotectionRoute 2: Reduction of Carboxylate
Starting Material (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate(S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
Key Reagents H₂, 10% Pd/CLithium aluminum hydride (LiAlH₄)
Solvent MethanolTetrahydrofuran (THF)
Reaction Temperature Room Temperature-40°C to Room Temperature
Reaction Time 3 hours1 hour
Reported Yield 91.82%[1]>100% (crude, likely contains solvent)[2]
Workup/Purification Filtration to remove catalyst, concentrationQuenching with H₂O and NaOH, filtration, concentration

Experimental Protocols

Route 1: Catalytic Hydrogenation for Deprotection

This protocol is adapted from a published synthesis of this compound.[1]

Procedure:

  • To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Pd/C (150 mg) was added.

  • The reaction mixture was stirred at room temperature for 3 hours under a hydrogen atmosphere.

  • Upon completion of the reaction, the solid catalyst was removed by filtration.

  • The filtrate was concentrated under reduced pressure to yield this compound (850 mg, 3.93 mmol, 91.82%) as a white solid.

Route 2: Reduction of a Carboxylate Precursor

This protocol is based on the synthesis of the (R)-enantiomer and is expected to be applicable to the (S)-enantiomer with the corresponding starting material.[2]

Procedure:

  • A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (2.55 g) in anhydrous tetrahydrofuran (70 mL) is cooled to -40°C.

  • Lithium aluminum hydride (1M in THF, 26 mL) is added dropwise to the solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • After stirring, the reaction is cooled to 0°C and quenched by the sequential addition of water (1 mL), 2N sodium hydroxide (1 mL), and then water (2 mL).

  • The resulting slurry is filtered, and the filtrate is concentrated in vacuo to give the crude product, this compound.

Objective Comparison and Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

Route 1 (Deprotection) is advantageous due to its mild reaction conditions (room temperature) and straightforward workup, which primarily involves filtration and concentration. The reported yield is high and well-documented. The main consideration for this route is the availability and cost of the dibenzylated starting material.

Route 2 (Reduction) employs a powerful reducing agent, lithium aluminum hydride, which effectively converts the ester to the desired alcohol in a short reaction time. While the reported crude yield is very high, it likely requires further purification to remove inorganic byproducts from the quenching step. The use of LiAlH₄ also necessitates careful handling due to its reactivity with moisture. The starting material for this route, a mono-protected piperazine-2-carboxylate, is also a common synthetic intermediate.

The choice between these two routes will ultimately depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents like hydrogen gas and lithium aluminum hydride. For syntheses where mild conditions and a simple workup are prioritized, Route 1 presents a compelling option. For instances where a rapid transformation from a carboxylate precursor is desired, Route 2 is a powerful alternative.

References

A Comparative Guide to the Biological Activity of (S)-1-Boc-2-(hydroxymethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties, including the ability to engage in multiple non-covalent interactions and improve pharmacokinetic profiles, make it a highly attractive moiety for drug design. This guide focuses on the potential biological activities of derivatives of the chiral building block, (S)-1-Boc-2-(hydroxymethyl)piperazine. While direct comparative studies on a series of derivatives from this specific starting material are not extensively available in the public domain, this guide provides a comprehensive overview of the demonstrated biological activities of structurally related piperazine compounds, supported by experimental data from various studies. This information serves as a valuable resource for researchers interested in synthesizing and evaluating novel derivatives of this compound for various therapeutic applications.

Anticancer Activity

Piperazine derivatives have shown significant promise as anticancer agents, with various analogues exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of several distinct classes of piperazine derivatives, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Vindoline-Piperazine Conjugates Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1][2]
Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1][2]
Arylpiperazine Derivatives Arylpiperazine with 4-chlorobenzhydryl substituentLNCaP (Prostate)3.67[3]
Benzofuran Piperazine Derivatives Substituted benzofuran piperazineMDA-MB-231 (Breast)Good efficacy in xenograft model[4]
Methyl Piperazine Derivatives (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanoneA-549 (Lung)5.71[5]
(4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanoneHCT-116 (Colon)4.26[5]
Bergenin-Piperazine Hybrids Arylthiazolyl piperazine derivative of bergeninCAL-27 (Tongue)15.41 - 92.9[6]
Arylthiazolyl piperazine derivative of bergeninSCC09 (Oral)17.41 - 91.9[6]
Structure-Activity Relationships (SAR)

The data from various studies on piperazine derivatives highlight key structural features that influence their anticancer activity:

  • Substitution on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is critical. For instance, in vindoline-piperazine conjugates, bulky, lipophilic groups like [4-(trifluoromethyl)benzyl] and 1-bis(4-fluorophenyl)methyl were associated with high potency.[1][2]

  • Aryl Group Modifications: In arylpiperazine series, substitutions on the aryl ring can significantly modulate activity. Electron-withdrawing groups have been shown to enhance cytotoxic effects in some series.

  • Linker Chemistry: The linker connecting the piperazine core to other pharmacophores can impact activity. In some cases, an amide linkage has proven more effective than an ester linkage.

Signaling Pathway: PI3K/Akt

A common target for many anticancer agents is the PI3K/Akt signaling pathway, which plays a central role in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells. Derivatives of this compound could be designed to target key components of this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Downstream Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream mTOR->Downstream

Caption: The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation.

Antiviral Activity

Piperazine derivatives have also been investigated for their potential as antiviral agents. Their mechanism of action can vary, from inhibiting viral entry and replication to targeting viral enzymes.

Plaque Reduction Assay

A standard method to evaluate the antiviral efficacy of a compound is the plaque reduction assay. This assay quantifies the reduction in viral plaque formation in the presence of the test compound.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Piperazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Chalcone-Piperazine Hybrids Chalcone containing piperazine moietyCandida albicans2.22[7]
Quinolone-Piperazine Hybrids N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinoloneGram-positive bacteria<15 µg/L[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of biological activity data.

Synthesis of this compound Derivatives (General Scheme)

A general synthetic route to novel derivatives would involve the modification of the hydroxyl group and/or the deprotection and subsequent functionalization of the second nitrogen atom of the piperazine ring.

synthesis_workflow start This compound step1 Modification of -CH2OH group (e.g., oxidation, etherification) start->step1 step2 Boc Deprotection start->step2 Alternative Route intermediate1 Intermediate A step1->intermediate1 intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 N-functionalization (e.g., acylation, alkylation, reductive amination) intermediate2->step3 final Library of Derivatives step3->final

Caption: General synthetic workflow for derivatization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Plaque Reduction Assay for Antiviral Activity

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Serially dilute the test compound and incubate with a known titer of the virus for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for 2-5 days until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control to determine the EC₅₀ value.

Conclusion

The versatility of the piperazine scaffold, combined with the chirality of this compound, offers a promising starting point for the development of novel therapeutic agents. The data on related piperazine derivatives presented in this guide underscore the potential for discovering potent anticancer, antiviral, and antimicrobial compounds. By employing the detailed experimental protocols and understanding the key structure-activity relationships, researchers can effectively design, synthesize, and evaluate new derivatives with improved biological activity profiles. Future studies focusing on a systematic comparison of a library of derivatives from this specific chiral scaffold will be invaluable in further elucidating its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for reagents such as (S)-1-Boc-2-(hydroxymethyl)piperazine is paramount. This document provides a comprehensive, step-by-step guide to ensure this compound is handled and disposed of in a manner that prioritizes safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat is mandatory.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Hazard Identification and Waste Classification

Based on available safety data, this compound should be treated as hazardous chemical waste. While a specific hazard classification may not be universally available, piperazine derivatives can exhibit corrosive, flammable, and toxic properties.

Hazard Profile Summary
Chemical Name This compound
Synonyms tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate
Appearance Solid
Primary Hazards Based on piperazine derivatives, may cause skin irritation, serious eye damage, and may be harmful if swallowed.
Disposal Classification Hazardous Chemical Waste (Non-halogenated organic waste)

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Waste Stream: Collect waste this compound as a non-halogenated organic solid waste.

  • Incompatible Materials: This compound and its waste must be stored separately from the following:

    • Strong Acids (Boc group is acid-labile)

    • Strong Oxidizing Agents

    • Isocyanates

    • Halogenated Organics

    • Peroxides

    • Phenols (acidic)

    • Epoxides

    • Anhydrides

    • Acid Halides

Step 2: Containerization and Labeling

  • Container Selection: Use a dedicated, chemically compatible, and sealable container for the waste. The container must be in good condition, with no leaks or damage.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • Any solvents used in the waste mixture.

    • The date when waste was first added.

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

Step 4: Spill and Decontamination Procedures

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste, after defacing the original label.[1]

Step 5: Final Disposal

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[1]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal company.

  • Recommended Disposal Method: The recommended method for final disposal is controlled incineration at a licensed chemical destruction plant, equipped with flue gas scrubbing.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Handling cluster_1 Segregation & Containerization cluster_2 Storage & Spill Management cluster_3 Final Disposal start Waste (S)-1-Boc-2- (hydroxymethyl)piperazine Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Non-Halogenated Organic Hazardous Waste ppe->classify segregate Segregate from Incompatibles (Acids, Oxidizers, etc.) classify->segregate containerize Place in a Labeled, Sealed, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store spill_q Spill Occurs? store->spill_q spill_proc Follow Spill Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect as Hazardous Waste 4. Decontaminate Area spill_q->spill_proc Yes final_disposal Arrange for Pickup by Licensed Waste Disposal Service spill_q->final_disposal No spill_proc->store incinerate Controlled Incineration at Approved Facility final_disposal->incinerate end End of Process incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-1-Boc-2-(Hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-1-Boc-2-(Hydroxymethyl)piperazine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a heterocyclic building block utilized in synthetic chemistry. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound , with a molecular weight of 216.28 g/mol , typically appears as a white to off-white solid.[1] It is intended for research and development purposes only.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[2]

PPE TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3]Protects eyes from dust particles and splashes.
Skin Protection Impervious clothing, such as a lab coat. Fire/flame resistant clothing may also be necessary.[2][3]Prevents skin contact with the chemical.
Chemical impermeable gloves (materials to be specified by supplier's SDS). Gloves must be inspected before use.[2]Protects hands from direct contact.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended in such cases.Prevents inhalation of dust and aerosols.

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.

Preparation and Handling:
  • Ensure the work area is well-ventilated.[2] An eyewash station and safety shower should be readily accessible.

  • Handle the compound in a designated area, such as a chemical fume hood, especially when dealing with powders to avoid dust formation.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Avoid contact with skin and eyes by wearing the appropriate PPE as detailed in the table above.[2]

  • After handling, wash hands thoroughly.[3]

Storage:
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Recommended storage temperature is often -20°C under an inert atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures:
  • Spill: In case of a spill, prevent further leakage if it is safe to do so.[2] Remove all sources of ignition.[2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2] Firefighters should wear self-contained breathing apparatus.[2]

  • First Aid:

    • In case of eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[2]

    • In case of skin contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[2]

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

    • If ingested: Rinse the mouth with water. Do not induce vomiting.[2]

Disposal:
  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • The chemical should be collected in suitable and closed containers for disposal.[2]

  • Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning.[2]

Visual Workflow and Decision-Making Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the logical workflows for handling this compound and selecting the appropriate PPE.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards PrepWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepWorkArea Gather Equipment Weighing Weighing and Transfer PrepWorkArea->Weighing Proceed to Handling ReactionSetup Reaction Setup Weighing->ReactionSetup Decontamination Decontaminate Work Area ReactionSetup->Decontamination After Experiment WasteSegregation Segregate Waste Decontamination->WasteSegregation ProperDisposal Dispose of Waste via Approved Channels WasteSegregation->ProperDisposal

Caption: Workflow for the safe handling of this compound.

PPESelectionDecisionTree PPE Selection Decision Tree Start Handling (S)-1-Boc-2- (Hydroxymethyl)piperazine EyeContactRisk Risk of Eye Contact? Start->EyeContactRisk SkinContactRisk Risk of Skin Contact? EyeContactRisk->SkinContactRisk No WearGoggles Wear Safety Goggles with Side Shields EyeContactRisk->WearGoggles Yes InhalationRisk Risk of Inhalation of Dust/Aerosols? SkinContactRisk->InhalationRisk No WearGloves Wear Chemical Impermeable Gloves SkinContactRisk->WearGloves Yes UseRespirator Use Full-Face Respirator InhalationRisk->UseRespirator Yes Proceed Proceed with Caution InhalationRisk->Proceed No WearGoggles->SkinContactRisk WearLabCoat Wear Lab Coat/ Impervious Clothing WearGloves->WearLabCoat WearLabCoat->InhalationRisk UseRespirator->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-2-(Hydroxymethyl)piperazine
Reactant of Route 2
(S)-1-Boc-2-(Hydroxymethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.